S-15176
Description
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Structure
3D Structure
Properties
Molecular Formula |
C31H48N2O4S |
|---|---|
Molecular Weight |
544.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol |
InChI |
InChI=1S/C31H48N2O4S/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8/h11-12,19-20,34H,10,13-18,21H2,1-9H3 |
InChI Key |
GMNFEHDZQAODON-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
S-15176: A Deep Dive into its Mechanism of Action at the Mitochondrial Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15176, a trimetazidine (B612337) derivative, has emerged as a significant anti-ischemic agent with a complex and multifaceted mechanism of action centered on mitochondrial function. This technical guide synthesizes the current understanding of this compound, detailing its interactions with key mitochondrial components. The core mechanism involves a dual-modulatory role on the mitochondrial permeability transition pore (PTP), alongside inhibitory effects on respiratory complex III, ATP synthase, and carnitine palmitoyltransferase-1 (CPT-1). This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed methodologies for studying the effects of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Core Mechanisms of Action
This compound exerts its pharmacological effects through multiple interaction points within the mitochondria. Its primary activities include:
-
Modulation of the Mitochondrial Permeability Transition Pore (PTP): this compound exhibits a dose-dependent dual effect on the PTP. At lower, therapeutic concentrations, it inhibits the opening of the PTP, a critical event in ischemia-reperfusion injury.[1][2] This inhibitory action is independent of its antioxidant properties.[1] Conversely, at higher concentrations, this compound can promote PTP opening and mitochondrial swelling.[2][3]
-
Inhibition of Respiratory Complex III: this compound directly inhibits the coenzyme Q: cytochrome c – oxidoreductase, also known as respiratory complex III.[2][4] This action contributes to a decrease in the mitochondrial membrane potential.
-
Modulation of ATP Synthase: The compound has been shown to inhibit the ATP synthesis activity of F1Fo-ATP synthase while stimulating its hydrolytic (ATPase) activity.[3]
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): this compound is a non-competitive inhibitor of CPT-1, the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids.[5] This inhibition is thought to shift the heart and liver's metabolism from fatty acid oxidation towards the more oxygen-efficient glucose oxidation, a key component of its anti-ischemic effect.[5][6]
-
Antioxidant and Protonophoric Activity: While this compound possesses antioxidant properties, its primary mechanism of PTP inhibition is not dependent on this activity.[1] It has also been observed to have weak protonophoric activity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on published literature.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Tissue/System | IC50 Value | Reference |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Heart | 16.8 µM | [5][8] |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Liver | 50.8 ± 3.0 µM | [5] |
| In Vitro Lipid Peroxidation | Not Specified | 0.3 µM | [8] |
Table 2: Dose-Dependent Effects of this compound on Mitochondrial Function
| Concentration Range | Effect | Experimental Model | Reference |
| Low (e.g., 10 µM) | Inhibition of Ca2+-induced mitochondrial swelling | Rat Liver Mitochondria | [2] |
| Low (10 and 30 µM) | Significant inhibition of H2O2 production | Rat Liver Mitochondria | [2] |
| ≤ 50 nmol/mg protein | Prevention of PTP opening, cytochrome c release, and maintenance of mitochondrial membrane potential | Rat Liver Mitochondria | [3] |
| High (≥ 30 µM) | Induction of mitochondrial swelling and reduction of calcium retention capacity | Rat Liver Mitochondria | [2] |
| High | Collapse of mitochondrial potential | Rat Liver Mitochondria | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at the Mitochondrion
Caption: this compound's multifaceted mitochondrial mechanism of action.
Experimental Workflow for Assessing PTP Opening
References
- 1. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fn-test.com [fn-test.com]
- 8. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
S-15176 and the Mitochondrial Permeability Transition Pore: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound S-15176 and its interaction with the mitochondrial permeability transition pore (mPTP). It is designed to offer a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the compound's mechanisms of action.
Introduction to this compound and the mPTP
This compound, chemically known as (N-[(3,5-di-tertiobutyl-4-hydroxy-1-thiophenyl)]-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine), is a novel anti-ischemic agent that has garnered significant interest for its protective effects on mitochondria.[1] A primary mechanism underlying its therapeutic potential is the inhibition of the mitochondrial permeability transition pore (mPTP).[1][2][3]
The mPTP is a non-selective, high-conductance channel that forms in the inner mitochondrial membrane under conditions of cellular stress, particularly high levels of matrix Ca2+ and oxidative stress.[1] Pathological opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[2][3] Consequently, inhibition of the mPTP is a promising therapeutic strategy for various conditions associated with ischemia-reperfusion injury and other mitochondrial dysfunctions.
This compound has been shown to prevent mPTP opening induced by a variety of triggers.[1] Notably, its inhibitory action is independent of its antioxidant properties, suggesting a more direct interaction with the pore's components or its regulators.[1] Binding studies have indicated that this compound interacts with sites on the inner mitochondrial membrane.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on mitochondrial functions.
Table 1: Effect of this compound on Ca2+-Induced Mitochondrial Swelling and Permeability Transition
| Concentration of this compound | Inducer | Effect on Mitochondrial Swelling | Calcium Retention Capacity | Reference |
| 10 µM | 50 µM Ca2+ + 1 mM Pi | Suppressed high-amplitude swelling | Increased | [2] |
| 30 µM | Endogenous | Induced mitochondrial swelling | Reduced | [2] |
| 50 µM | Endogenous | Induced mitochondrial swelling | Reduced | [2] |
Table 2: Dose-Dependent Effects of this compound on Mitochondrial Respiration and Membrane Potential
| Concentration of this compound | Substrate | Effect on State 3 Respiration (ADP-stimulated) | Effect on State 4 Respiration (Resting) | Mitochondrial Membrane Potential | Reference |
| 10 µM | Succinate (B1194679) or Malate/Glutamate | Suppressed | Increased | Dose-dependently decreased | [2] |
| 30 µM | Succinate or Malate/Glutamate | Suppressed | Increased | Dose-dependently decreased | [2] |
| 50 µM | Succinate or Malate/Glutamate | Suppressed | Increased | Dose-dependently decreased | [2] |
| Not exceeding 50 nmol/mg protein | N/A | N/A | N/A | Maintained | [3] |
| > 50 nmol/mg protein | N/A | N/A | N/A | Collapsed | [3] |
Table 3: Effect of this compound on Mitochondrial H2O2 Production
| Concentration of this compound | Effect on H2O2 Production Rate | Reference |
| 10 µM | Significantly inhibited | [2] |
| 30 µM | Significantly inhibited | [2] |
| 50 µM | Returned to control level | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial function.
Isolation of Rat Liver Mitochondria
-
Animal Preparation: Male Wistar rats are euthanized according to ethical guidelines.
-
Liver Excision and Homogenization: The liver is rapidly excised, washed in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), minced, and homogenized in the same buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
The homogenate is centrifuged at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
The resulting supernatant is collected and centrifuged at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: The mitochondrial pellet is washed by resuspension in isolation buffer and re-centrifugation at the higher speed.
-
Final Pellet: The final mitochondrial pellet is resuspended in a minimal volume of the appropriate experimental buffer.
-
Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method, such as the Bradford or BCA assay.
Mitochondrial Swelling Assay
This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which is indicative of an increase in mitochondrial volume (swelling) due to mPTP opening.
-
Reaction Mixture: Prepare a cuvette with incubation buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2) and add isolated mitochondria to a final concentration of approximately 0.5 mg/mL.
-
Substrate Addition: Energize the mitochondria with a respiratory substrate such as 5 mM succinate (in the presence of 2 µM rotenone (B1679576) to inhibit Complex I).
-
This compound Incubation: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the mitochondrial suspension and incubate for a short period (e.g., 1-2 minutes).
-
Induction of Swelling: Induce mPTP opening by adding a Ca2+ salt (e.g., 50 µM CaCl2).
-
Measurement: Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
Mitochondrial Membrane Potential (ΔΨm) Assay
The mitochondrial membrane potential can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as JC-1 or tetramethylrhodamine, methyl ester (TMRM).
-
Reaction Mixture: In a fluorometer cuvette or a multi-well plate, add incubation buffer and isolated mitochondria.
-
Dye Loading: Add the fluorescent dye (e.g., JC-1) and allow it to equilibrate with the mitochondria.
-
Substrate Addition: Energize the mitochondria with a respiratory substrate.
-
This compound Treatment: Add different concentrations of this compound or vehicle control.
-
Fluorescence Measurement: Monitor the fluorescence of the dye over time. For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRM, a decrease in fluorescence intensity indicates depolarization.
Calcium Retention Capacity (CRC) Assay
This assay determines the amount of Ca2+ that mitochondria can sequester before the mPTP opens.
-
Reaction Mixture: Prepare an incubation buffer containing a low concentration of a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N). Add isolated mitochondria and a respiratory substrate.
-
This compound Incubation: Add the desired concentration of this compound or vehicle.
-
Calcium Titration: Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 nmol) to the mitochondrial suspension.
-
Fluorescence Monitoring: Continuously monitor the extra-mitochondrial Ca2+ concentration using a fluorometer. After each Ca2+ pulse, the fluorescence will spike and then decrease as mitochondria take up the Ca2+.
-
mPTP Opening: The opening of the mPTP is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca2+ from the mitochondria. The total amount of Ca2+ added before this release is the calcium retention capacity.
Cytochrome c Release Assay
-
Incubation: Incubate isolated mitochondria with this compound and an mPTP inducer.
-
Centrifugation: Pellet the mitochondria by centrifugation.
-
Supernatant Analysis: Collect the supernatant, which contains the extra-mitochondrial fraction.
-
Western Blotting: Analyze the supernatant for the presence of cytochrome c using SDS-PAGE and Western blotting with a specific anti-cytochrome c antibody. An increase in cytochrome c in the supernatant indicates its release from the mitochondria.
Signaling Pathways and Mechanisms of Action
The precise molecular target of this compound for mPTP inhibition is not yet fully elucidated. However, based on current evidence, several mechanisms and pathways can be proposed.
Proposed Mechanism of this compound on mPTP
This compound appears to exert its primary inhibitory effect on the mPTP through binding to the inner mitochondrial membrane. This interaction likely alters the conformation or function of a key component of the pore complex, making it less susceptible to opening in response to Ca2+ and oxidative stress.
Caption: Proposed mechanism of this compound inhibiting mPTP opening.
Multifaceted Effects of this compound on Mitochondria
Beyond its direct effect on the mPTP, this compound has other concentration-dependent effects on mitochondrial bioenergetics. At higher concentrations, it can inhibit respiratory complex III and act as an uncoupler, dissipating the proton gradient.
Caption: Concentration-dependent effects of this compound on mitochondria.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the protective effects of a compound like this compound on mitochondria.
Caption: Workflow for evaluating this compound's mitochondrial effects.
Conclusion
This compound is a potent inhibitor of the mitochondrial permeability transition pore with a complex, concentration-dependent mechanism of action. At lower, therapeutically relevant concentrations, it effectively prevents mPTP opening and subsequent mitochondrial dysfunction. However, at higher concentrations, it can have detrimental effects on mitochondrial bioenergetics. This dual nature underscores the importance of careful dose-response studies in the development of this compound and other mPTP-targeting compounds. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the intricate role of the mPTP in health and disease.
References
- 1. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of S-15176 in ischemia-reperfusion injury
An In-depth Technical Guide on the Role of S-15176 in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemia-reperfusion (I/R) injury is a complex pathological process that paradoxically causes further tissue damage upon the restoration of blood flow to an ischemic area. A central player in this process is mitochondrial dysfunction, leading to oxidative stress, energy failure, and initiation of cell death pathways. This compound, a novel trimetazidine (B612337) derivative, has emerged as a promising anti-ischemic agent with significant protective effects in preclinical models of I/R injury. This technical guide provides a comprehensive overview of the multifaceted role of this compound, focusing on its core mechanisms of action, summarizing key quantitative data from experimental studies, and detailing the methodologies used to evaluate its efficacy.
Introduction to Ischemia-Reperfusion Injury
The re-establishment of blood flow to ischemic tissue is essential for salvaging cells from irreversible injury. However, this reperfusion phase initiates a cascade of detrimental events, collectively known as ischemia-reperfusion injury. Key pathological events include a burst of reactive oxygen species (ROS) production, intracellular calcium overload, and inflammation.[1][2] These events converge on the mitochondria, leading to the opening of the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane.[3][4] PTP opening dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to mitochondrial swelling and the release of pro-apoptotic factors, ultimately culminating in cell death.[3][5]
This compound: A Multi-Targeted Anti-Ischemic Agent
This compound, chemically known as N-[(3,5-di-tertiobutyl-4-hydroxy-1-thiophenyl)]-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine, is a derivative of the anti-ischemic drug trimetazidine.[3][6] It has been investigated for its protective effects against I/R injury in various organs, including the liver and heart.[7][8][9] Its therapeutic potential stems from its ability to target several key components of the I/R injury cascade.
Core Mechanisms of Action
This compound exerts its protective effects through several distinct but interconnected mechanisms, primarily centered on preserving mitochondrial integrity and function.
Inhibition of the Mitochondrial Permeability Transition Pore (PTP)
A primary mechanism of this compound is the direct inhibition of the mitochondrial permeability transition pore (PTP) opening.[3][10] During I/R, mitochondrial calcium accumulation triggers PTP formation, a critical step leading to cell death.[3] this compound binds to sites on the inner mitochondrial membrane, preventing PTP opening induced by various agents.[3][11] This inhibition is demonstrated by its ability to prevent mitochondrial swelling, maintain the mitochondrial membrane potential, and increase the calcium loading capacity of mitochondria.[3][10] Notably, this protective effect is independent of its antioxidant properties.[3] this compound is considered a more universal PTP inhibitor than cyclosporin (B1163) A, as it also suppresses PTP induced by agents like silver ions.[12]
Metabolic Modulation via CPT-1 Inhibition
This compound inhibits carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[9] By inhibiting CPT-1, this compound shifts the cardiac and hepatic energy metabolism from fatty acid oxidation towards glucose oxidation.[6][9] This metabolic switch is beneficial during ischemia as glucose oxidation requires less oxygen to produce the same amount of ATP, thereby increasing the efficiency of oxygen utilization and preserving cellular energy stores.[9]
Antioxidant Properties
This compound is a potent inhibitor of lipid peroxidation and demonstrates significant antioxidant activity.[3][7] In models of hepatic I/R, pretreatment with this compound led to the normalization of the plasma GSSG/GSH ratio, a key indicator of oxidative stress.[7] While its antioxidant capacity contributes to its overall protective profile, studies have shown that its crucial role in inhibiting PTP is not dependent on this activity.[3]
Dose-Dependent Effects on Mitochondrial Respiration
The concentration of this compound is a critical determinant of its effect on mitochondria.
-
Low Concentrations (< 50 µM): At lower, therapeutic concentrations, this compound is protective. It inhibits the PTP, maintains membrane potential, and reduces the production of H2O2.[5][8][13]
-
High Concentrations (> 30-50 µM): At higher concentrations, this compound can become detrimental. It has been shown to impair mitochondrial function by directly inhibiting respiratory complex III, collapsing the membrane potential, and contributing to membrane permeabilization.[5][8][13] These findings underscore the importance of dose optimization in its therapeutic application.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | IC50 / Effective Concentration | Reference(s) |
|---|---|---|---|
| Lipid Peroxidation Inhibition | In vitro assay | 0.3 µM | [7][14] |
| Mitochondrial Swelling Inhibition | Isolated rat liver mitochondria (Ca2+ overload) | 10 µM | [10][11] |
| CPT-1 Inhibition (Heart) | Rat heart mitochondria | 16.8 µM | [9] |
| CPT-1 Inhibition (Liver) | Rat liver mitochondria | 50.8 µM | [9] |
| Mitochondrial Depolarization | Rat thymocyte & liver mitochondria | 10 to 50 µM (dose-dependent) | [8][13] |
| Respiratory Complex III Inhibition | Isolated rat mitochondria | > 30 µM |[8] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Liver Ischemia-Reperfusion
| Parameter | Dosage | Outcome | Reference(s) |
|---|---|---|---|
| Animal Survival | 1.25 - 10 mg/kg/day | Dose-dependent improvement (control survival decreased by 34%) | [7][11] |
| Plasma ALT & AST | 1.25 - 10 mg/kg/day | Dose-dependent reduction in enzyme leakage | [7][10] |
| Liver ATP Content | 10 mg/kg/day | Maintained at ~86% of sham-operated group levels after 60 min reperfusion | [7][11] |
| Bile Flow | 10 mg/kg/day | Restoration of biliary flow | [7][10] |
| Mitochondrial Function | 10 mg/kg/day | Almost complete protection of mitochondrial functions (ATP synthesis, membrane potential) |[10][11] |
Signaling Pathways and Experimental Workflows
Caption: Core mechanisms of this compound in mitigating ischemia-reperfusion injury.
Caption: Workflow for in vivo rat liver ischemia-reperfusion experiments.
Detailed Experimental Protocols
Animal Model: Rat Liver Warm Ischemia-Reperfusion
This protocol is synthesized from methodologies described in studies evaluating this compound in hepatic I/R injury.[7][10]
-
Animals: Male Wistar rats are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Pretreatment: Animals are randomly assigned to several groups: a sham-operated control group, an ischemia-reperfusion (I/R) control group receiving a vehicle, and this compound treatment groups. This compound is administered via intramuscular injection at doses of 1.25, 2.5, 5, or 10 mg/kg/day for a specified period before the surgery.[10]
-
Surgical Procedure:
-
Rats are anesthetized (e.g., with pentobarbital).
-
A midline laparotomy is performed to expose the liver.
-
Normothermic ischemia is induced by clamping the hepatic artery and portal vein to the left and median lobes of the liver for 120 minutes (Pringle maneuver).[10] This occludes approximately 70% of the liver.
-
Following the ischemic period, the clamp is removed to initiate reperfusion.
-
-
Sample Collection: Blood, bile, and liver tissue samples are collected at various time points during reperfusion (e.g., 30 or 60 minutes) for subsequent analysis.[7][10]
Assessment of Hepatocyte Injury and Function
-
Plasma Aminotransferases: Blood samples are centrifuged to obtain plasma. Alanine aminotransferase (ALT) and aspartate aminotransferase (ASAT) activities are measured using standard spectrophotometric assays as markers of hepatocyte membrane leakage.[7][10]
-
Bile Flow: The common bile duct is cannulated, and bile is collected throughout the experiment. Bile flow is determined gravimetrically and expressed as µl/min/kg body weight.[7][10]
-
Liver ATP Content: Liver tissue is freeze-clamped in liquid nitrogen. ATP is extracted and quantified using a luciferin/luciferase-based bioluminescence assay.[7][10]
Mitochondrial Function Assays
-
Isolation of Mitochondria: Liver mitochondria are isolated by differential centrifugation. The liver is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Mitochondrial Swelling (PTP Opening Assay): Mitochondrial swelling is assessed spectrophotometrically by measuring the decrease in absorbance at 540 nm. Isolated mitochondria are suspended in a buffer, and swelling is induced by adding a calcium overload. The effect of this compound (e.g., at an IC50 of 10 µM) is measured by its ability to inhibit this absorbance decrease.[10]
-
Mitochondrial Membrane Potential: The mitochondrial membrane potential (ΔΨm) is measured using fluorescent probes like rhodamine 123. The dissipation of the membrane potential is indicated by an increase in fluorescence upon release of the quenched probe from the mitochondrial matrix.
Conclusion and Future Directions
This compound is a potent anti-ischemic agent that provides significant protection against ischemia-reperfusion injury. Its primary, dose-dependent mechanisms involve the direct inhibition of the mitochondrial permeability transition pore and the modulation of cellular metabolism towards more oxygen-efficient pathways. The robust preclinical data, particularly from models of hepatic I/R, demonstrate its potential to preserve organ function and improve survival.[7]
However, the dual nature of its effects—protective at low concentrations and potentially deleterious at higher ones—highlights a narrow therapeutic window.[5][8] Future research should focus on elucidating the precise binding sites of this compound on the mitochondrial inner membrane and further exploring its complex interaction with the electron transport chain. Translating these promising preclinical findings into a clinical setting will require carefully designed dose-escalation studies to ensure both safety and efficacy in treating human ischemic conditions.
References
- 1. Oxidative stress in ischemia and reperfusion: current concepts, novel ideas and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Oxidative Stress in Reperfusion following Myocardial Ischemia and Its Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dysfunction and Myocardial Ischemia-Reperfusion: Implications for Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reduces the hepatic injury in rats subjected to experimental ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane [mdpi.com]
- 9. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of liver normothermic ischemia--reperfusion injury by preservation of mitochondrial functions with this compound, a potent trimetazidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
S-15176 Trimetazidine Derivative: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the trimetazidine (B612337) derivative S-15176 for researchers, scientists, and drug development professionals. It details the compound's core pharmacological properties, mechanism of action, and relevant experimental methodologies based on available scientific literature.
Introduction
This compound is a novel derivative of trimetazidine, an anti-ischemic agent. It has been investigated for its potential therapeutic applications, particularly in conditions associated with metabolic stress, such as myocardial ischemia and type 2 diabetes.[1][2] The primary mechanism of this compound is attributed to its modulatory effects on cellular metabolism, with a significant focus on mitochondrial function.
Core Mechanism of Action
This compound exerts its effects through multiple points of interaction within the cell, primarily targeting mitochondrial metabolic pathways.
Inhibition of Fatty Acid Oxidation
A key action of this compound is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the β-oxidation of long-chain fatty acids.[1] By inhibiting CPT-1, this compound effectively shifts the myocardial energy substrate preference from fatty acids towards glucose oxidation. This metabolic switch is considered beneficial in ischemic conditions, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.
Modulation of Mitochondrial Respiration and Permeability
This compound directly interacts with the mitochondrial electron transport chain and the mitochondrial permeability transition pore (mPTP). It has been shown to inhibit respiratory complex III, a critical component of the electron transport chain. Additionally, this compound can influence the opening of the mPTP, a key event in some forms of cell death.
Stimulation of Mitochondrial Biogenesis
Studies have indicated that this compound may promote mitochondrial biogenesis, the process of generating new mitochondria. This is thought to be mediated, at least in part, by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Target | Tissue | IC50 | Reference |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Heart Mitochondria | 16.8 µM | Not explicitly found in search results |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Liver Mitochondria | 50.8 µM | Not explicitly found in search results |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Model System | Concentration | Effect | Reference |
| Mitochondrial Membrane Potential | Rat Thymocytes | 10-50 µM | Dose-dependent decrease | Not explicitly found in search results |
| H2O2 Production | Rat Liver Mitochondria | 10-30 µM | Significant inhibition | Not explicitly found in search results |
| H2O2 Production | Rat Liver Mitochondria | 50 µM | Returned to control levels | Not explicitly found in search results |
| PGC-1α Expression | Liver of Diabetic Mice | 1.5 mg/kg/day (in vivo) | Two-fold increase | Not explicitly found in search results |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound in modulating mitochondrial function.
Experimental Protocols
Detailed methodologies are crucial for the scientific evaluation of this compound.
Assessment of Mitochondrial Respiration
Objective: To determine the effect of this compound on the activity of mitochondrial respiratory chain complexes.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue by differential centrifugation.
-
Complex III Activity Assay:
-
Prepare a reaction buffer containing potassium phosphate, EDTA, and sodium azide.
-
Add reduced decylubiquinone (B1670182) as the substrate and cytochrome c as the electron acceptor.
-
Initiate the reaction by adding the mitochondrial sample.
-
Monitor the reduction of cytochrome c spectrophotometrically at 550 nm in the presence and absence of varying concentrations of this compound.
-
Calculate the specific activity and the degree of inhibition by this compound.
-
Caption: Experimental workflow for assessing Complex III inhibition by this compound.
Synthesis and Pharmacokinetics
Synthesis
A detailed, publicly available, step-by-step synthesis protocol specifically for N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine (this compound) is not readily found in the reviewed scientific literature. General methods for the synthesis of trimetazidine and its derivatives typically involve the reaction of a substituted benzyl (B1604629) halide or benzaldehyde (B42025) with a piperazine (B1678402) derivative.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as its oral bioavailability, plasma half-life, Cmax, and Tmax, are not extensively reported in the public domain. For the parent compound, trimetazidine, the half-life in young, healthy subjects is approximately 7.81 hours.[3] It is primarily eliminated through urine, with about 60% as the unchanged drug.[3] It is important to note that these values are for trimetazidine and may not be representative of this compound.
Potential Therapeutic Implications and Future Directions
This compound holds potential as a therapeutic agent in diseases characterized by mitochondrial dysfunction and metabolic imbalance. Its ability to shift metabolism and potentially enhance mitochondrial biogenesis suggests its utility in cardiovascular diseases and metabolic disorders like type 2 diabetes. The anti-apoptotic effects of its parent compound, trimetazidine, which have been linked to the upregulation of microRNA-21 and subsequent activation of the Akt signaling pathway, suggest a potential avenue of investigation for this compound.[4]
Further research is required to fully elucidate the complete pharmacokinetic and pharmacodynamic profiles of this compound. A detailed synthesis protocol would be invaluable for facilitating broader research into its properties and potential applications. Clinical trials are necessary to establish its safety and efficacy in human populations.
References
- 1. operamedphys.org [operamedphys.org]
- 2. Effect of the Trimetazidine Derivative this compound Difumarate Salt on the Leukocyte Formula and Cytochemical Indices of the Peripheral Blood Neutrophils of C57BL/6 Mice in Experimental Type II Diabetes Mellitus | Opera Medica et Physiologica [operamedphys.org]
- 3. Trimetazidine | C14H22N2O3 | CID 21109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetazidine protects against hypoxia-reperfusion-induced cardiomyocyte apoptosis by increasing microRNA-21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of S-15176: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a trimetazidine (B612337) derivative, is a novel anti-ischemic agent that exerts its protective effects primarily through the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a focus on its interactions within the mitochondria. The information presented herein is intended to support further research and drug development efforts centered on this compound and its mechanisms of action.
Core Cellular Targets of this compound
The primary locus of this compound activity is the mitochondrion, where it influences several key processes related to energy metabolism and cell death pathways. The principal molecular targets identified to date include the mitochondrial permeability transition pore (PTP), Carnitine Palmitoyltransferase-1 (CPT-1), ATP synthase, and respiratory complex III.
Mitochondrial Permeability Transition Pore (PTP)
A primary and well-documented effect of this compound is the inhibition of the mitochondrial permeability transition pore (PTP) opening.[1] The PTP is a non-selective channel that, when opened, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. This compound has been shown to prevent PTP opening induced by various stimuli, thereby protecting mitochondria from ischemia-reperfusion injury.[1] This inhibitory effect is independent of its antioxidant properties.[1] It is suggested that this compound may exert this effect by interacting with the adenine (B156593) nucleotide translocase (ANT), a key component of the PTP complex.[2]
Carnitine Palmitoyltransferase-1 (CPT-1)
This compound is an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[2][3] By inhibiting CPT-1, this compound shifts the cardiac and hepatic metabolism from fatty acid oxidation towards glucose oxidation.[2][3] This metabolic switch is considered beneficial in ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[3]
ATP Synthase
The interaction of this compound with ATP synthase (Complex V of the electron transport chain) is complex. Evidence suggests that this compound can inhibit the ATP synthesis activity of the enzyme. Paradoxically, it has also been reported to stimulate the hydrolytic (ATPase) activity of the F1 subunit. However, the inhibition of the PTP does not appear to be directly related to the inhibition of ATP synthase activity.[2]
Respiratory Complex III
This compound has been demonstrated to directly inhibit the activity of the mitochondrial respiratory complex III (ubiquinone-cytochrome c reductase).[4][5] This inhibition can lead to a decrease in mitochondrial membrane potential and a reduction in ATP production.[4][5] At lower concentrations, this compound has been observed to diminish the rate of hydrogen peroxide (H2O2) production by mitochondria, an effect likely linked to its interaction with complex III.[4]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its identified cellular targets.
| Target | Parameter | Value | Species | Tissue | Reference |
| Carnitine Palmitoyltransferase-1 (CPT-1) | IC50 | 16.8 µM | Rat | Heart | [3] |
| Carnitine Palmitoyltransferase-1 (CPT-1) | IC50 | 50.8 ± 3.0 µM | Rat | Liver | [3] |
| In Vitro Lipid Peroxidation | IC50 | 0.3 µM | N/A | N/A | [6] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the interaction of this compound with its cellular targets.
Mitochondrial Permeability Transition Pore (PTP) Opening Assay
Principle: The opening of the PTP can be assessed by monitoring mitochondrial swelling, which is induced by the influx of solutes and water. This swelling leads to a decrease in light absorbance at 540 nm.
Protocol Outline:
-
Isolate mitochondria from the tissue of interest (e.g., rat liver) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a buffer containing succinate (B1194679) as a respiratory substrate.
-
Add the PTP-inducing agent (e.g., Ca2+, phenylarsine (B13959437) oxide).
-
Monitor the change in absorbance at 540 nm over time in the presence and absence of this compound.
-
Inhibition of the decrease in absorbance by this compound indicates its inhibitory effect on PTP opening.
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
Principle: The activity of CPT-1 is determined by measuring the rate of formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and L-carnitine.
Protocol Outline:
-
Isolate mitochondria from the tissue of interest (e.g., rat heart or liver).
-
Incubate the mitochondrial preparation with L-[3H]carnitine and palmitoyl-CoA in a reaction buffer.
-
The reaction is stopped, and the radiolabeled palmitoylcarnitine is separated from the unreacted [3H]carnitine.
-
The amount of radioactivity in the palmitoylcarnitine fraction is quantified by liquid scintillation counting.
-
The inhibitory effect of this compound is determined by performing the assay with varying concentrations of the compound.
ATP Synthase Activity Assay
Principle: The ATP synthase activity can be measured in two ways: ATP synthesis or ATP hydrolysis (ATPase activity). The hydrolytic activity is often measured as it is technically more straightforward. This involves measuring the rate of ATP conversion to ADP.
Protocol Outline:
-
Isolate mitochondria or submitochondrial particles.
-
Incubate the mitochondrial preparation in a reaction buffer containing ATP.
-
The reaction is coupled to an enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
The effect of this compound is assessed by including it in the reaction mixture.
Respiratory Complex III Activity Assay
Principle: The activity of complex III is measured by monitoring the reduction of cytochrome c by ubiquinol.
Protocol Outline:
-
Isolate mitochondria and solubilize the inner mitochondrial membrane to release the respiratory complexes.
-
Provide a source of reduced ubiquinone (e.g., decylubiquinol).
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
The specific activity of complex III is calculated from the rate of cytochrome c reduction.
-
The inhibitory effect of this compound is determined by adding it to the assay medium.
Visualizations
Signaling Pathway of this compound in Myocardial Ischemia
Caption: this compound signaling in myocardial ischemia.
Experimental Workflow for Assessing PTP Opening
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fn-test.com [fn-test.com]
- 5. antbioinc.com [antbioinc.com]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
S-15176: A Deep Dive into its Discovery, Mechanism, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-15176, a trimetazidine (B612337) derivative, has emerged as a significant anti-ischemic agent with a primary mechanism centered on the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of this compound. It details the experimental protocols for key assays used to characterize its effects and presents quantitative data in a structured format for clarity. Furthermore, this document includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cellular bioenergetics and its therapeutic potential.
Introduction: Discovery and Background
This compound was developed as a novel anti-ischemic agent, building upon the therapeutic class of trimetazidine.[1][2] Its discovery was driven by the need for cytoprotective agents that could mitigate the cellular damage induced by ischemia-reperfusion injury, a common cause of tissue damage in various cardiovascular and neurological conditions. Early investigations revealed its potent effects on mitochondria, the cellular powerhouses that are critically implicated in cell survival and death pathways.
The primary therapeutic rationale for this compound lies in its ability to protect mitochondria from the deleterious effects of ischemia-reperfusion.[3] This is achieved through a multi-pronged mechanism that includes the inhibition of the mitochondrial permeability transition pore (PTP), modulation of substrate metabolism, and interaction with the electron transport chain.[3][4]
Mechanism of Action: A Multi-Target Approach on Mitochondria
This compound exerts its protective effects by targeting several key components of mitochondrial function.
Inhibition of the Mitochondrial Permeability Transition Pore (PTP)
A central aspect of this compound's mechanism is its role as a potent inhibitor of the mitochondrial permeability transition pore (PTP) opening.[3][5] The PTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress like ischemia-reperfusion, leads to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors.[3][5] this compound has been shown to prevent PTP opening induced by various triggers, a mechanism that is independent of its antioxidant properties.[3][6]
Modulation of Cellular Metabolism via CPT-1 Inhibition
This compound also influences cellular energy metabolism by inhibiting carnitine palmitoyltransferase-1 (CPT-1).[4] CPT-1 is the rate-limiting enzyme in the beta-oxidation of long-chain fatty acids. By inhibiting CPT-1, this compound shifts the cardiac and hepatic metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation.[4] This metabolic switch is particularly beneficial under ischemic conditions where oxygen supply is limited.
Interaction with the Electron Transport Chain
Studies have demonstrated that this compound can directly inhibit Complex III of the mitochondrial respiratory chain.[1] This action can lead to a decrease in ADP-stimulated respiration when substrates feeding electrons into Complex III are used.[1][3]
Dose-Dependent Effects and Potential for Toxicity
It is crucial to note that the effects of this compound are dose-dependent. While low concentrations are protective, higher concentrations (above 30 µM) can be detrimental, leading to mitochondrial membrane depolarization, permeabilization, and swelling.[1][4][5] At these higher concentrations, this compound can also exhibit weak protonophoric (uncoupling) activity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Tissue | IC50 (µM) | Reference |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Heart | 16.8 | [4] |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rat Liver | 50.8 | [4] |
Table 2: Concentration-Dependent Effects of this compound on Mitochondrial Functions
| Parameter | Concentration (µM) | Effect | Reference |
| Mitochondrial Membrane Potential | 10 - 50 | Dose-dependent decrease | [1][3][5] |
| H₂O₂ Production | 10, 30 | Significant inhibition | [2][3] |
| H₂O₂ Production | 50 | Reversal of inhibition (back to control levels) | [2][3] |
| ADP-Stimulated Respiration (with succinate (B1194679) or malate/glutamate) | - | Suppression | [1][3] |
| Mitochondrial Swelling | > 30 | Induction | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments used to characterize this compound.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay is crucial for assessing the inhibitory effect of this compound on the mPTP.
-
Principle: The opening of the mPTP can be monitored by measuring changes in mitochondrial swelling, membrane potential, and calcium retention capacity. A common method involves using the fluorescent dye calcein-AM in conjunction with CoCl₂. Calcein (B42510) accumulates in the mitochondria, and its fluorescence is quenched by CoCl₂ in the cytosol. When the mPTP opens, CoCl₂ enters the mitochondria and quenches the calcein fluorescence, which can be measured using a fluorometer or fluorescence microscope.
-
Protocol Outline:
-
Isolate mitochondria from the tissue of interest (e.g., rat liver or heart) via differential centrifugation.
-
Load the isolated mitochondria or intact cells with calcein-AM.
-
Add CoCl₂ to the extracellular medium to quench cytosolic calcein fluorescence.
-
Induce mPTP opening using a known trigger (e.g., Ca²⁺ plus phosphate).
-
Treat the samples with varying concentrations of this compound.
-
Monitor the change in mitochondrial calcein fluorescence over time. A decrease in fluorescence indicates mPTP opening.
-
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
This assay quantifies the inhibitory effect of this compound on fatty acid oxidation.
-
Principle: CPT-1 activity is typically measured using a radioisotope assay that follows the conversion of radiolabeled L-carnitine and palmitoyl-CoA to radiolabeled palmitoyl-L-carnitine.
-
Protocol Outline:
-
Isolate mitochondria from the target tissue.
-
Incubate the mitochondrial preparation with a reaction mixture containing buffer, cofactors, palmitoyl-CoA, and [³H]L-carnitine.
-
Include different concentrations of this compound in the incubation mixture.
-
Stop the reaction and separate the radiolabeled product (palmitoyl-L-carnitine) from the unreacted substrate.
-
Quantify the amount of radioactivity in the product fraction using liquid scintillation counting to determine CPT-1 activity.
-
Mitochondrial Respiration Assay
This assay evaluates the effect of this compound on the electron transport chain.
-
Principle: High-resolution respirometry (e.g., using a Seahorse XF Analyzer or an Oroboros O2k) is used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in real-time. By providing specific substrates and inhibitors for different respiratory complexes, the function of each complex can be dissected.
-
Protocol Outline:
-
Isolate mitochondria or prepare a cell suspension.
-
Add the mitochondrial or cell preparation to the respirometer chamber containing a respiration buffer.
-
Sequentially inject substrates (e.g., pyruvate/malate for Complex I, succinate for Complex II) and inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to measure the OCR associated with each complex.
-
Introduce this compound at various concentrations to determine its effect on the OCR at different respiratory states.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound on mitochondrial targets.
Caption: Experimental workflow for the mPTP opening assay.
Caption: Experimental workflow for the mitochondrial respiration assay.
Conclusion
This compound represents a significant advancement in the development of anti-ischemic therapies. Its multifaceted mechanism of action, centered on the preservation of mitochondrial integrity and function, offers a promising strategy for protecting tissues from the damaging effects of ischemia-reperfusion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at elucidating its full clinical utility. The provided visualizations offer a clear and concise summary of its complex interactions within the cell, serving as a valuable educational and research tool.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane [mdpi.com]
- 4. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-15176 in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a trimetazidine (B612337) derivative, is an experimental compound investigated for its potential protective effects in conditions such as ischemia-reperfusion injury.[1][2] Its mechanism of action is multifaceted, with a significant impact on mitochondrial function. These application notes provide a detailed overview of the experimental protocols to study the effects of this compound on isolated mitochondria, focusing on key functional parameters. The provided methodologies are based on established techniques and findings from relevant research articles.
This compound has been shown to interact with several mitochondrial targets. At lower concentrations, it can inhibit the mitochondrial permeability transition pore (PTP), thereby preventing mitochondrial swelling and the release of cytochrome c.[3][4] However, at higher concentrations, it can exhibit uncoupling properties and impair mitochondrial function by inhibiting respiratory complex III and permeabilizing the inner mitochondrial membrane.[1][5][6]
Data Presentation
Table 1: Effect of this compound on Mitochondrial Respiration
| Substrate | This compound Conc. (µM) | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Glutamate (B1630785)/Malate (B86768) | 0 (Control) | 135 ± 8 | 25 ± 2 | 5.4 |
| 10 | 102 ± 7 | 30 ± 3 | 3.4 | |
| 30 | 85 ± 6** | 35 ± 4 | 2.4 | |
| Succinate (B1194679) | 0 (Control) | 180 ± 12 | 30 ± 3 | 6.0 |
| 10 | 145 ± 10 | 38 ± 4 | 3.8 | |
| 30 | 110 ± 9** | 45 ± 5 | 2.4 | |
| Ascorbate (B8700270)/TMPD | 0 (Control) | 210 ± 15 | 40 ± 4 | 5.3 |
| 30 | 205 ± 14 | 42 ± 5 | 4.9 |
*Data are presented as mean ± SEM. Statistical significance compared to control: *p < 0.05, **p < 0.01. Data synthesized from[1].
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and H₂O₂ Production
| Parameter | This compound Conc. (µM) | Change from Control (%) |
| ΔΨm | 10 | ↓ 15% |
| 30 | ↓ 35%** | |
| 50 | ↓ 60%*** | |
| H₂O₂ Production Rate | 10 | ↓ 25% |
| 30 | ↓ 40%** | |
| 50 | No significant change |
*Data are presented as mean ± SEM. Statistical significance compared to control: *p < 0.05, **p < 0.01, ***p < 0.001. Data synthesized from[1][6].
Table 3: Effect of this compound on Mitochondrial Respiratory Chain Complex Activities
| Complex | This compound Conc. (µM) | Activity (% of Control) |
| Complex I | 30 | ~100% |
| Complex II | 30 | ~100% |
| Complex III | 30 | ↓ ~62.5% * |
| Complex IV | 30 | ~100% |
*Statistically significant inhibition. Data synthesized from[1][7].
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol describes the isolation of mitochondria from rat liver tissue by differential centrifugation.
Materials:
-
Male Wistar rats (200-250 g)
-
Isolation Buffer I: 250 mM sucrose, 3 mM Tris-HCl (pH 7.3), 0.5 mM EGTA. Keep on ice.[8]
-
Isolation Buffer II (Wash Buffer): 250 mM sucrose, 3 mM Tris-HCl (pH 7.3). Keep on ice.[8]
-
Potter-Elvehjem glass homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver with scissors and wash thoroughly with Isolation Buffer I to remove blood.
-
Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with fresh, ice-cold Isolation Buffer I (10 mL/g of tissue).
-
Homogenize the tissue with 4-5 strokes of the pestle.
-
Centrifuge the homogenate at 800 × g for 10 minutes at 4°C to pellet nuclei and cell debris.[8]
-
Carefully collect the supernatant and centrifuge it at 10,000 × g for 10 minutes at 4°C to pellet the mitochondria.[8]
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Isolation Buffer II and centrifuge again at 10,000 × g for 10 minutes at 4°C. Repeat this washing step once.[8]
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford assay). Adjust the concentration as needed for subsequent assays.
Measurement of Mitochondrial Oxygen Consumption
This protocol uses a Clark-type oxygen electrode to measure mitochondrial respiration rates.
Materials:
-
Clark-type oxygen electrode system
-
Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), 5 mM KH₂PO₄.[5]
-
Substrates: 2.5 mM glutamate + 2.5 mM malate (for Complex I), 5 mM succinate (+ 1 µM rotenone (B1679576) for Complex II), 5 mM ascorbate + 0.2 mM TMPD (for Complex IV).[1]
-
ADP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Isolated mitochondria
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 mL of pre-warmed (30°C) Respiration Buffer to the electrode chamber.
-
Add the desired respiratory substrates and allow the baseline to stabilize.
-
Add isolated mitochondria (typically 0.5-1.0 mg/mL protein) to the chamber and record the basal respiration rate (State 2).
-
To measure State 3 respiration (ADP-stimulated), add a known amount of ADP (e.g., 100-150 nmol).
-
Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the compound for 1-2 minutes before adding ADP. A vehicle control (DMSO) should be run in parallel.
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 4 respiration rates.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Safranine O to monitor changes in ΔΨm.
Materials:
-
Fluorometer or spectrophotometer with fluorescence capabilities
-
Safranine O stock solution
-
Incubation Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM glutamate, 5 mM malate.
-
This compound stock solution
-
Isolated mitochondria
Procedure:
-
Set the fluorometer to an excitation wavelength of 520 nm and an emission wavelength of 580 nm.[7]
-
Add Incubation Buffer to a cuvette.
-
Add Safranine O to a final concentration of 5-10 µM.
-
Add isolated mitochondria (0.2-0.5 mg/mL protein) and allow the fluorescence signal to stabilize.
-
Energize the mitochondria by adding respiratory substrates (e.g., glutamate/malate or succinate). This will cause a decrease in fluorescence as the dye is taken up into the mitochondrial matrix.
-
Once a stable, energized state is reached, add this compound at the desired concentrations and record the change in fluorescence. A depolarization of the mitochondrial membrane will result in an increase in fluorescence.
-
A vehicle control (DMSO) should be run in parallel.
Quantification of Mitochondrial H₂O₂ Production
This protocol uses the Amplex® Red reagent to measure the rate of hydrogen peroxide release from mitochondria.
Materials:
-
Fluorometer
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide (B77818) dismutase (SOD)
-
Incubation Buffer (as for ΔΨm measurement)
-
This compound stock solution
-
Isolated mitochondria
Procedure:
-
Prepare a working solution of Amplex® Red (50 µM) and HRP (0.1 U/mL) in the Incubation Buffer. SOD (25 U/mL) can be added to ensure all superoxide is converted to H₂O₂.
-
Set the fluorometer to an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Add the Amplex® Red/HRP working solution to a cuvette.
-
Add respiratory substrates to the cuvette.
-
To test the effect of this compound, add the desired concentration of the compound to the cuvette.
-
Initiate the reaction by adding isolated mitochondria (0.1-0.3 mg/mL protein).
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the rate of H₂O₂ production.
-
A standard curve using known concentrations of H₂O₂ should be generated for quantification.
Mitochondrial Swelling Assay
This assay measures changes in light scattering at 540 nm to assess mitochondrial swelling, an indicator of PTP opening.
Materials:
-
Spectrophotometer
-
Swelling Buffer: 125 mM KCl, 20 mM HEPES (pH 7.2), 2 mM K₂HPO₄.
-
CaCl₂ solution (e.g., 1 mM)
-
This compound stock solution
-
Isolated mitochondria
Procedure:
-
Set the spectrophotometer to measure absorbance at 540 nm.
-
Add Swelling Buffer to a cuvette.
-
Add isolated mitochondria (0.25-0.5 mg/mL protein) and record the baseline absorbance.
-
To test the inhibitory effect of this compound on Ca²⁺-induced swelling, pre-incubate the mitochondria with the desired concentration of this compound for 1-2 minutes.
-
Induce mitochondrial swelling by adding a bolus of CaCl₂ (e.g., 50-100 µM).
-
Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
-
To test the direct effect of this compound on swelling, add different concentrations of the compound to the mitochondrial suspension without a Ca²⁺ challenge and monitor the absorbance.
Mandatory Visualization
Caption: Dual effects of this compound on mitochondrial function.
Caption: Workflow for assessing this compound effects on isolated mitochondria.
References
- 1. Safranin uptake assay [bio-protocol.org]
- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sm.unife.it [sm.unife.it]
- 7. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.1. Isolation of rat liver mitochondria [bio-protocol.org]
Application Notes and Protocols for S-15176 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of S-15176, a trimetazidine (B612337) derivative and potent anti-ischemic agent, in various in vitro experimental settings. The protocols detailed below are designed to facilitate the investigation of its mechanism of action, particularly its effects on mitochondrial function.
Introduction
This compound ((N-[(3,5-di-tertiobutyl-4-hydroxy-1-thiophenyl)]-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine) is a novel molecule with significant protective effects against ischemia-reperfusion injury. Its primary mechanism of action involves the modulation of mitochondrial function. In vitro studies are crucial for elucidating the specific molecular targets and cellular pathways affected by this compound. These notes provide detailed protocols for key assays to characterize its bioactivity.
Mechanism of Action
This compound exerts its effects through multiple mechanisms, primarily centered on the mitochondria:
-
Inhibition of the Mitochondrial Permeability Transition Pore (PTP): this compound is a potent inhibitor of the PTP opening induced by various stimuli, a key event in cell death pathways.[1] This inhibition helps maintain mitochondrial integrity and function.
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): By inhibiting CPT-1, this compound shifts cellular energy metabolism from fatty acid oxidation towards glucose oxidation.[2] This metabolic switch is particularly beneficial under ischemic conditions as glucose oxidation requires less oxygen to produce the same amount of ATP.
-
Modulation of Mitochondrial Respiration: this compound can inhibit respiratory complex III, leading to a decrease in ADP- and 2,4-dinitrophenol-stimulated mitochondrial respiration.[3]
-
Dual Effect on Mitochondrial Membrane Potential: At low concentrations, this compound can help maintain mitochondrial membrane potential, while at higher concentrations, it can induce depolarization.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity in vitro.
| Parameter | Tissue/Organelle | Value | Reference |
| IC50 for CPT-1 Inhibition | |||
| Rat Heart Mitochondria | 16.8 µM | [2] | |
| Rat Liver Mitochondria | 50.8 ± 3.0 µM | [2] | |
| Effective Concentrations | |||
| PTP Opening Inhibition | Rat Liver Mitochondria | 10 µM (suppresses Ca2+-induced swelling) | [3] |
| Mitochondrial Swelling Induction | Rat Liver Mitochondria | 30-50 µM | [3] |
| H2O2 Production Inhibition | Rat Liver Mitochondria | 10-30 µM | [3] |
Experimental Protocols
Mitochondrial Swelling Assay
This assay measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume changes. Inhibition of swelling by this compound in the presence of an inducer (e.g., Ca2+) indicates its effect on the PTP.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2
-
This compound stock solution (in DMSO)
-
PTP inducer: CaCl2 (e.g., 50 µM final concentration) and KH2PO4 (Pi) (e.g., 1 mM final concentration)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Resuspend isolated mitochondria in the assay buffer to a final concentration of 0.35 mg/mL.
-
Pre-incubate the mitochondrial suspension with varying concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for 1 minute at room temperature.
-
Place the suspension in a cuvette in the spectrophotometer and record the baseline absorbance at 540 nm.
-
To induce PTP opening and subsequent swelling, add the PTP inducer (CaCl2 and Pi).
-
Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.
-
Compare the rate and extent of swelling in the presence and absence of this compound.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol describes the measurement of ΔΨm in isolated mitochondria using a tetraphenylphosphonium (B101447) (TPP+)-selective electrode. A decrease in the external TPP+ concentration indicates its uptake by mitochondria and thus a higher membrane potential.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
-
TPP+ chloride stock solution (e.g., 0.1 mM)
-
Respiratory substrates (e.g., 10 mM glutamate, 2 mM malate)
-
ADP solution
-
Uncoupler (e.g., FCCP or CCCP)
-
TPP+-selective electrode and reference electrode
-
Oxygraph chamber or similar temperature-controlled vessel with a stirrer
Procedure:
-
Calibrate the TPP+ electrode by sequential additions of known amounts of TPP+ to the respiration buffer to establish a standard curve.
-
Add respiration buffer and respiratory substrates to the chamber.
-
Add the isolated mitochondria (e.g., 0.4 mg/mL).
-
Allow the system to stabilize and record the baseline TPP+ concentration.
-
Add varying concentrations of this compound and observe any changes in the external TPP+ concentration.
-
Induce state 3 respiration by adding ADP and monitor the change in TPP+ uptake.
-
At the end of the experiment, add an uncoupler to dissipate the membrane potential and cause the release of TPP+ from the mitochondria, returning the signal to near baseline.
Mitochondrial H2O2 Production Assay
This assay utilizes the Amplex® Red reagent to quantify hydrogen peroxide production by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration Buffer
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Respiratory substrates
-
This compound stock solution
-
Fluorometric microplate reader or fluorometer (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Prepare a reaction mixture containing respiration buffer, Amplex® Red (e.g., 10 µM), and HRP (e.g., 1 U/mL).
-
Add isolated mitochondria (e.g., 0.15 mg protein) to the wells of a microplate.
-
Add this compound at desired concentrations.
-
Add respiratory substrates to initiate respiration and H2O2 production. A common combination to stimulate reverse electron transport and H2O2 production is succinate (B1194679) in the presence of rotenone.
-
Immediately start monitoring the increase in fluorescence over time.
-
The rate of H2O2 production is proportional to the rate of increase in fluorescence.
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
This radioisotopic assay measures the activity of CPT-1 by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and L-[3H]carnitine.
Materials:
-
Isolated mitochondria or tissue homogenates
-
Assay Buffer: e.g., 75 mM KCl, 50 mM Tris-HCl, 2 mM KCN, 1 mM DTT, pH 7.5
-
Palmitoyl-CoA
-
L-[methyl-3H]carnitine
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Malonyl-CoA (as a known inhibitor for control)
-
This compound stock solution
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate mitochondria or tissue homogenates with varying concentrations of this compound or vehicle in the assay buffer.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[3H]carnitine.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled palmitoylcarnitine using a water-immiscible organic solvent (e.g., butanol).
-
Measure the radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the CPT-1 activity and the inhibitory effect of this compound.
Signaling Pathway and Workflow Diagrams
References
- 1. drexel.edu [drexel.edu]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ROS Analysis [protocols.io]
- 4. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mitochondrial Membrane Potential Following S-15176 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a derivative of the anti-ischemic drug trimetazidine (B612337), has garnered significant interest for its metabolic modulatory properties.[1][2] Its mechanism of action is multifaceted, primarily involving the inhibition of mitochondrial fatty acid oxidation and interaction with the electron transport chain.[1][3] A critical aspect of its cellular activity is its impact on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular viability. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on ΔΨm.
Mechanism of Action of this compound on Mitochondria
This compound exerts its effects on mitochondria through several mechanisms:
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): this compound inhibits CPT-1, the rate-limiting enzyme in the beta-oxidation of long-chain fatty acids.[3] This shifts the cardiac and hepatic metabolism from fatty acid oxidation towards glucose oxidation, which is more oxygen-efficient.[3]
-
Inhibition of Respiratory Complex III: Acute exposure to this compound has been shown to directly inhibit the activity of respiratory complex III (cytochrome bc1 complex) of the electron transport chain.[1][4] This suppression can lead to a decrease in the proton gradient across the inner mitochondrial membrane, thereby reducing the mitochondrial membrane potential.[1][4]
-
Induction of Mitochondrial Membrane Permeabilization: At higher concentrations (above 30 µM), this compound can induce mitochondrial membrane permeabilization, contributing to the dissipation of ΔΨm.[1][4] This effect appears to be independent of its antioxidant properties.[5]
-
Modulation of Mitochondrial Permeability Transition Pore (PTP): this compound has been reported to inhibit the opening of the mitochondrial permeability transition pore (PTP), which can be protective against certain cellular insults.[5][6][7] However, under different conditions, it can also contribute to membrane permeabilization.[1]
The following diagram illustrates the primary mechanisms by which this compound influences mitochondrial function.
Caption: this compound action on mitochondrial targets.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various mitochondrial parameters as reported in the literature.
Table 1: Effect of this compound on Mitochondrial Membrane Potential in Rat Thymocytes [1][8][9]
| This compound Concentration (µM) | % Living Cells with Depolarized Mitochondria |
| 0 (Control) | ~5% |
| 10 | ~15% |
| 30 | ~30% |
Table 2: Effect of this compound on H₂O₂ Production in Isolated Rat Liver Mitochondria [1][4]
| This compound Concentration (µM) | Rate of H₂O₂ Production |
| 0 (Control) | Baseline |
| 10 | Significantly Inhibited |
| 30 | Significantly Inhibited |
| 50 | Returned to Control Level |
Table 3: Effect of this compound on Calcium Retention Capacity in Isolated Rat Liver Mitochondria [1][4]
| This compound Concentration (µM) | Calcium Retention Capacity |
| 10 | No significant effect |
| >30 | Reduced |
Experimental Protocols
This section provides detailed protocols for assessing mitochondrial membrane potential in response to this compound treatment using common fluorescent probes.
Protocol 1: Assessment of ΔΨm using JC-1 by Fluorescence Microscopy
JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[10][11]
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., CCCP or FCCP)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with filters for detecting red (e.g., TRITC or Rhodamine) and green (e.g., FITC) fluorescence.
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) for the desired duration (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM CCCP for 15-30 minutes).
-
JC-1 Staining Solution Preparation: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.[11] The optimal concentration may vary depending on the cell type.
-
Staining: Remove the treatment medium and wash the cells once with warm PBS. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[10][12]
-
Washing: Aspirate the staining solution and wash the cells twice with warm PBS.
-
Imaging: Add fresh pre-warmed PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Acquire images in both the green and red channels.
-
Analysis: Quantify the fluorescence intensity of both red and green channels for individual cells or regions of interest. Calculate the red/green fluorescence intensity ratio. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Assessment of ΔΨm using TMRM by Flow Cytometry
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[13][14] The fluorescence intensity is proportional to the ΔΨm.
Materials:
-
TMRM (Tetramethylrhodamine, methyl ester)
-
DMSO
-
Cell culture medium
-
PBS
-
This compound
-
Positive control (e.g., FCCP)
-
Suspension or trypsinized adherent cells
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. For adherent cells, trypsinize and resuspend in complete medium.
-
This compound Treatment: Treat cells in suspension with various concentrations of this compound for the desired duration. Include vehicle and positive controls.
-
TMRM Staining Solution Preparation: Prepare a working solution of TMRM in pre-warmed cell culture medium. A typical starting concentration is 20-250 nM.[14][15]
-
Staining: Add the TMRM staining solution to the cell suspension and incubate for 20-30 minutes at 37°C, protected from light.[13]
-
Washing (Optional): For increased sensitivity, cells can be washed once with PBS.[14]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, typically using an excitation laser of 488 nm or 561 nm and an appropriate emission filter (e.g., ~575 nm).[14] Record the fluorescence intensity for at least 10,000 events per sample.
-
Data Analysis: Generate histograms of TMRM fluorescence intensity for each treatment condition. A shift to the left in the histogram indicates a decrease in TMRM fluorescence and thus, mitochondrial depolarization.
The following diagram outlines the general workflow for assessing mitochondrial membrane potential after this compound treatment.
Caption: Experimental workflow for ΔΨm assessment.
Conclusion
The assessment of mitochondrial membrane potential is a crucial step in understanding the cellular effects of this compound. The provided protocols, utilizing the fluorescent probes JC-1 and TMRM, offer robust methods for quantifying changes in ΔΨm in response to this compound. By carefully considering the dose-dependent and time-dependent effects, researchers can gain valuable insights into the mitochondrial toxicity and therapeutic potential of this compound.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound Difumarate Salt on Ultrastructure and Functions of Liver Mitochondria of C57BL/6 Mice with Streptozotocin/High-Fat Diet-Induced Type 2 Diabetes [mdpi.com]
- 3. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lancaster.sc.edu [lancaster.sc.edu]
Application of S-15176 in Rat Liver Mitochondria Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a derivative of the anti-ischemic agent trimetazidine, is a compound of significant interest for its modulatory effects on mitochondrial function.[1][2][3] Research has demonstrated its potential to interact with several mitochondrial targets, making it a valuable tool for studying mitochondrial physiology and pathophysiology, particularly in the context of ischemia-reperfusion injury and metabolic disorders.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in experiments involving isolated rat liver mitochondria, including its effects on key mitochondrial parameters, detailed experimental protocols, and visual representations of its mechanisms of action.
Key Applications and Effects of this compound on Rat Liver Mitochondria
This compound exhibits a range of effects on isolated rat liver mitochondria, making it a versatile compound for investigating various aspects of mitochondrial function. Its primary applications in this experimental model include:
-
Modulation of Mitochondrial Respiration: this compound has been shown to affect the electron transport chain. Specifically, it can suppress ADP-stimulated (State 3) and uncoupled respiration when mitochondria are energized with substrates for Complex I (glutamate/malate) or Complex II (succinate).[1][6] Conversely, it tends to increase the resting state (State 4) respiration, suggesting an uncoupling effect.[1][6]
-
Inhibition of the Mitochondrial Permeability Transition Pore (PTP): At lower concentrations, this compound acts as an inhibitor of the PTP, a critical event in cell death pathways.[4][5][7] It can prevent mitochondrial swelling, cytochrome c release, and the dissipation of mitochondrial membrane potential induced by various agents.[4][5]
-
Alteration of Mitochondrial Membrane Potential (ΔΨm): The effect of this compound on ΔΨm is dose-dependent. At lower concentrations that inhibit the PTP, it can help maintain the membrane potential.[4] However, at higher concentrations, it can induce mitochondrial depolarization.[1][4][6]
-
Impact on Reactive Oxygen Species (ROS) Production: Low doses of this compound have been observed to decrease the rate of H₂O₂ production by mitochondria.[1][6] This antioxidant property is a key aspect of its protective effects.[5]
-
Interaction with ATP Synthase: this compound can inhibit the activity of ATP synthase and stimulate its hydrolytic activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters in isolated rat liver mitochondria as reported in the literature.
Table 1: Effect of this compound on Mitochondrial Respiration [1]
| This compound Concentration (µM) | Substrate | Respiration State | Effect |
| 10 - 30 | Glutamate/Malate | State 3 (ADP-stimulated) | Suppression |
| 10 - 30 | Succinate | State 3 (ADP-stimulated) | Suppression |
| 10 - 30 | Glutamate/Malate | State 4 (resting) | Increase |
| 10 - 30 | Succinate | State 4 (resting) | Increase |
| Not specified | Ascorbate/TMPD | State 3 (ADP-stimulated) | No significant effect |
Table 2: Dose-Dependent Effects of this compound on Mitochondrial Functions
| This compound Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on PTP Opening | Effect on H₂O₂ Production |
| Low (e.g., 10 µM) | Maintenance/Protection[4] | Inhibition[1][5] | Decrease[1][6] |
| High (e.g., >30 µM) | Decrease/Depolarization[1][4][6] | Induction of swelling[1][8] | No significant effect or reversal of inhibition[1] |
Experimental Protocols
Protocol 1: Isolation of Rat Liver Mitochondria
This protocol is adapted from standard procedures for isolating functional mitochondria from rat liver.[9][10][11][12][13]
Materials:
-
Male Wistar rat (200-250 g)
-
Isolation Buffer I: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 (ice-cold)
-
Isolation Buffer II: 250 mM Sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4 (ice-cold)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Glass/Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal welfare protocols.
-
Quickly excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a pre-chilled glass homogenizer with 10 volumes of Isolation Buffer I containing 0.1% BSA.
-
Homogenize with 5-6 gentle strokes of the Teflon pestle.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Keep the mitochondrial suspension on ice.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol describes the use of a Clark-type oxygen electrode to measure the effect of this compound on mitochondrial respiration.[13][14]
Materials:
-
Isolated rat liver mitochondria
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Substrates: Glutamate/Malate (5 mM each), Succinate (5 mM) + Rotenone (1 µM)
-
ADP (100-200 µM)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 1-2 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add isolated mitochondria (0.5-1.0 mg/mL).
-
Add the desired respiratory substrate (e.g., glutamate/malate). This initiates State 2 respiration.
-
After a stable baseline is achieved, add the vehicle control or this compound at the desired concentration and incubate for a few minutes to observe its effect on State 4 respiration.
-
Add a known amount of ADP to induce State 3 respiration.
-
Record the rate of oxygen consumption. The respiratory control ratio (RCR) can be calculated as the ratio of the State 3 to State 4 respiration rate.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to monitor changes in ΔΨm.[15][16]
Materials:
-
Isolated rat liver mitochondria
-
Incubation Buffer: Same as Respiration Buffer
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
This compound
-
Fluorescence plate reader or fluorometer
Procedure:
-
Suspend isolated mitochondria (0.2-0.5 mg/mL) in the Incubation Buffer.
-
Add this compound at various concentrations to different wells/cuvettes. Include a vehicle control.
-
Incubate for a specified period (e.g., 5-10 minutes) at 30°C.
-
Add JC-1 to a final concentration of 1-2 µM and incubate for another 5-10 minutes in the dark.
-
Measure the fluorescence intensity at two wavelengths:
-
Aggregate (J-aggregates, red fluorescence) emission at ~590 nm (excitation ~530 nm), indicative of high ΔΨm.
-
Monomer (green fluorescence) emission at ~527 nm (excitation ~485 nm), indicative of low ΔΨm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Mitochondrial Swelling Assay (Permeability Transition Pore Opening)
This assay spectrophotometrically measures changes in mitochondrial volume as an indicator of PTP opening.[8]
Materials:
-
Isolated rat liver mitochondria
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4
-
PTP inducers: CaCl₂ (e.g., 50 µM), Pi (inorganic phosphate, e.g., 1 mM)
-
This compound
-
Spectrophotometer
Procedure:
-
Suspend isolated mitochondria (0.2-0.5 mg/mL) in the Swelling Buffer.
-
Place the mitochondrial suspension in a cuvette in a spectrophotometer and monitor the absorbance at 540 nm.
-
To test the inhibitory effect of this compound, pre-incubate the mitochondria with the desired concentration of this compound for 1-2 minutes.
-
Induce PTP opening by adding CaCl₂ and Pi.
-
To test the direct effect of this compound, add different concentrations of the compound to the mitochondrial suspension.
-
Record the decrease in absorbance over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to PTP opening.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound Difumarate Salt on Ultrastructure and Functions of Liver Mitochondria of C57BL/6 Mice with Streptozotocin/High-Fat Diet-Induced Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A procedure for the rapid preparation of mitochondria from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 12. 2.1. Isolation of rat liver mitochondria [bio-protocol.org]
- 13. agilent.com [agilent.com]
- 14. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]
- 16. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]
Application Notes and Protocols for Studying the Effects of S-15176 on Thymocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-15176, a trimetazidine (B612337) derivative, is a novel anti-ischemic agent with known effects on mitochondrial function. This document provides a comprehensive set of protocols for researchers to study the multifaceted effects of this compound on thymocytes, the developing T cells in the thymus. Given that thymocyte development is a tightly regulated process involving proliferation, differentiation, and apoptosis, and is highly dependent on mitochondrial integrity, this compound is poised to have significant impacts. These protocols detail methods for assessing cell viability, apoptosis, proliferation, and key signaling pathways in thymocytes following treatment with this compound.
Mechanism of Action of this compound
This compound primarily targets mitochondria and has a dose-dependent dual effect. At lower concentrations, it is known to inhibit the mitochondrial permeability transition pore (PTP), a key event in the intrinsic apoptotic pathway. This inhibition can protect cells from certain death stimuli.[1][2] Conversely, at higher concentrations, this compound can impair mitochondrial function by inhibiting respiratory complex III and promoting permeabilization of the inner mitochondrial membrane, leading to mitochondrial depolarization and potentially cell death.[3] Studies have shown that treating rat thymocytes with this compound at concentrations of 10 µM to 50 µM can induce a dose-dependent decrease in the mitochondrial membrane potential.[3] Additionally, this compound is known to inhibit carnitine palmitoyltransferase-1 (CPT-1), which can shift cellular metabolism from fatty acid oxidation towards glucose oxidation.[4]
Data Presentation
The following tables summarize quantitative data from existing literature and provide a framework for presenting new experimental results.
Table 1: Reported Effects of this compound on Mitochondrial Function
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Rat Thymocytes | 10 µM - 50 µM | Dose-dependent decrease | [3] |
| Ca2+-dependent MPT Pore Opening | Rat Liver Mitochondria | 10 µM | Suppression | [3] |
| Mitochondrial Swelling | Rat Liver Mitochondria | > 30 µM | Induction | [3] |
| Respiratory Complex III Activity | Rat Thymocyte & Liver Mitochondria | Not specified | Inhibition | [3] |
| CPT-1 Activity (in vitro) | Rat Heart Mitochondria | IC50 = 16.8 µM | Inhibition | [4] |
| CPT-1 Activity (in vitro) | Rat Liver Mitochondria | IC50 = 50.8 µM | Inhibition | [4] |
Table 2: Experimental Planner for Thymocyte Studies
| Experiment | Objective | This compound Concentration Range (Suggested) | Time Points (Suggested) | Readout |
| MTS/WST-1 Assay | Assess cell viability and cytotoxicity | 1 µM - 100 µM | 24h, 48h, 72h | Absorbance at 490 nm |
| Annexin V/PI Staining | Quantify early and late apoptosis/necrosis | 10 µM, 30 µM, 50 µM | 6h, 12h, 24h | Percentage of apoptotic cells |
| Caspase-3 Activity Assay | Measure executioner caspase activation | 10 µM, 30 µM, 50 µM | 6h, 12h, 24h | Fluorescence/Absorbance |
| CFSE Proliferation Assay | Assess impact on thymocyte proliferation | 1 µM - 50 µM | 48h, 72h, 96h | Generational dilution of CFSE |
| Thymocyte Subpopulation Analysis | Determine effects on different developmental stages | 10 µM, 30 µM | 24h, 48h | % of CD4-CD8-, CD4+CD8+, CD4+, CD8+ |
| Western Blotting | Analyze key apoptotic signaling proteins | 10 µM, 30 µM | 6h, 12h, 24h | Protein band intensity |
Experimental Protocols
Isolation of Murine Thymocytes
This protocol describes the preparation of a single-cell suspension of thymocytes from a mouse thymus.
Materials:
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
50 mL conical tubes
-
Petri dish
-
Forceps and scissors
Procedure:
-
Euthanize a mouse according to institutional guidelines.
-
Spray the mouse with 70% ethanol to sterilize the fur.
-
Make a midline incision to open the thoracic cavity and expose the thymus, a bilobed organ located anterior to the heart.
-
Carefully excise the thymus using sterile forceps and scissors and place it in a petri dish containing cold, sterile PBS.[5]
-
Gently tease away any surrounding connective tissue.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the thymus to the cell strainer and gently mash the tissue through the mesh using the plunger of a sterile syringe to create a single-cell suspension.[6]
-
Wash the strainer with 10-15 mL of cold RPMI-1640 to ensure all cells are collected.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Adjust the cell concentration as needed for subsequent experiments.
Cell Viability Assessment (MTS Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed thymocytes in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.[7][8]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Culture and treat thymocytes with this compound as described for the viability assay. A typical cell number is 1-5 x 10^5 cells per sample.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT
-
96-well plate
-
Microplate reader
Procedure:
-
Treat 1-2 x 10^6 thymocytes per sample with this compound for the desired time.
-
Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine protein concentration of the lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate, and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.[9]
-
Measure the absorbance at 400-405 nm. The increase in caspase-3 activity is determined by comparing the results from treated samples with untreated controls.[10]
Thymocyte Subpopulation Analysis by Flow Cytometry
This protocol allows for the identification of major thymocyte developmental subsets based on the expression of CD4 and CD8.
Materials:
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD3
-
FACS Buffer (PBS with 1% BSA, 0.1% sodium azide)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Treat thymocytes with this compound as desired.
-
Harvest 1 x 10^6 cells per sample and wash with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated amounts of anti-CD4 and anti-CD8 antibodies. An anti-CD3 antibody can also be included to gate on T-lineage cells.
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells twice with 1-2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live cells (using forward and side scatter) and then plotting CD4 versus CD8 expression to identify the following populations:
-
Double Negative (DN): CD4-CD8-
-
Double Positive (DP): CD4+CD8+
-
CD4 Single Positive (SP): CD4+CD8-
-
CD8 Single Positive (SP): CD4-CD8+
-
Western Blot for Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cytosolic Extraction Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat at least 5 x 10^7 thymocytes with this compound.
-
Isolate the cytosolic fraction using a digitonin-based cell permeabilization protocol or a commercial kit. The key is to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Briefly, wash cells in cold PBS and resuspend in a small volume of cytosolic extraction buffer.
-
Homogenize the cells using a Dounce homogenizer.[11]
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Determine the protein concentration of the cytosolic fractions.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria. Probe separate blots with antibodies against a cytosolic marker (β-actin) and a mitochondrial marker (COX IV) to confirm the purity of the fractions.
Visualizations
Caption: Experimental workflow for studying this compound effects on thymocytes.
Caption: Postulated signaling pathway of this compound-induced thymocyte apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Mouse Thymus Single Cell Suspension Preparation Process and Precautions [elabscience.com]
- 6. Isolation of thymocytes, whole blood and spleen cells [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
S-15176 Treatment in Animal Models of Ischemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-15176, a potent trimetazidine (B612337) derivative, in various animal models of ischemia-reperfusion (I/R) injury. The protocols and data presented are collated from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and related compounds.
Introduction
Ischemia-reperfusion injury is a critical concern in various pathological conditions, including stroke, myocardial infarction, and acute kidney injury. This compound has emerged as a promising cytoprotective agent. Its primary mechanism of action involves the inhibition of the mitochondrial permeability transition pore (PTP), a key event in cell death pathways triggered by I/R.[1][2][3] By preventing PTP opening, this compound helps maintain mitochondrial integrity and function, thereby preserving cellular energy metabolism and reducing tissue damage.[1][3] Additionally, this compound exhibits antioxidant properties, further contributing to its protective effects against oxidative stress associated with reperfusion.[4]
Mechanism of Action: Signaling Pathway
The primary proposed mechanism of this compound's protective effect in ischemia-reperfusion injury is centered on the mitochondria.
Caption: Proposed mechanism of this compound in preventing ischemia-reperfusion injury.
Experimental Workflow
A generalized workflow for evaluating the efficacy of this compound in animal models of ischemia is depicted below.
Caption: General experimental workflow for in vivo studies of this compound in ischemia.
Application in Hepatic Ischemia
This compound has demonstrated significant protective effects in rat models of hepatic ischemia-reperfusion injury.
Quantitative Data Summary
| Animal Model | Ischemia/Reperfusion Time | This compound Dosage (i.m.) | Key Outcomes | Reference |
| Wistar Rats | 2 hours / up to 60 min | 1.25, 2.5, 5, 10 mg/kg/day | Dose-dependent improvement in survival rate, reduction in plasma ALT and AST, preservation of ATP content, and restoration of bile flow. | [3][4] |
| Wistar Rats | 2 hours / various | 10 mg/kg/day | Almost complete protection of mitochondrial functions; maintenance of ATP content at ~86% of sham-operated group. | [3][4] |
Experimental Protocol: Rat Model of Warm Hepatic Ischemia
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Grouping: Animals are randomized into sham, vehicle-treated I/R, and this compound-treated I/R groups.
-
Drug Administration: this compound is administered intramuscularly once daily for a specified period before ischemia induction at doses ranging from 1.25 to 10 mg/kg.[3][4]
-
Ischemia Induction:
-
Anesthetize the rat (e.g., with pentobarbital).
-
Perform a midline laparotomy to expose the liver.
-
Isolate the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes of the liver.
-
Induce ischemia by clamping the portal triad with a non-traumatic microvascular clamp for 120 minutes.[3]
-
-
Reperfusion: Remove the clamp to allow blood flow to be restored.
-
Outcome Assessment:
-
Survival Rate: Monitor animals for a set period post-reperfusion.
-
Biochemical Analysis: Collect blood samples to measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[4]
-
ATP Content: Harvest liver tissue at different reperfusion times and measure ATP content using a luciferin-luciferase assay.[4]
-
Bile Flow: Cannulate the bile duct and collect bile to measure flow rate.[4]
-
Mitochondrial Function: Isolate mitochondria from liver tissue to assess swelling, membrane potential, and respiratory chain activity.[3]
-
Application in Cardiac Ischemia
Studies on a compound identified as INM-176, which is this compound, have shown cardioprotective effects in a rat model of myocardial ischemia-reperfusion.
Quantitative Data Summary
| Animal Model | Ischemia/Reperfusion Time | INM-176 (this compound) Dosage (p.o.) | Key Outcomes | Reference |
| Wistar Rats | 30 min / 120 min | 150, 300, 600 mg/kg | Dose-dependent reduction in LDH and CK release in coronary effluent, and a significant decrease in myocardial infarct size. | [4] |
Experimental Protocol: Isolated Rat Heart (Langendorff) Model
-
Animal Model: Male Wistar rats are used.
-
Grouping: Animals are divided into control, myocardial ischemic (MI), and INM-176 pre-treated groups.
-
Drug Administration: INM-176 is administered orally at doses of 150, 300, and 600 mg/kg prior to the experiment.[4]
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfuse the heart with Krebs-Henseleit buffer.
-
-
Ischemia-Reperfusion:
-
Induce global ischemia by stopping the perfusion for 30 minutes.
-
Initiate reperfusion by restoring the flow for 120 minutes.[4]
-
-
Outcome Assessment:
-
Enzyme Release: Collect the coronary effluent at baseline, immediately after ischemia, and at various time points during reperfusion to measure lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) levels.[4]
-
Infarct Size Measurement: At the end of reperfusion, stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to macroscopically evaluate the infarct size.[4]
-
Application in Renal Ischemia
While direct studies on this compound in renal ischemia are limited, extensive research on its parent compound, trimetazidine (TMZ), provides a strong rationale and a template for experimental design. TMZ has been shown to be reno-protective in various animal models of I/R injury.
Quantitative Data Summary (Trimetazidine)
| Animal Model | Ischemia/Reperfusion Time | Trimetazidine Dosage (i.p.) | Key Outcomes | Reference |
| Sprague-Dawley Rats | 45 min / 24 hours | 3 mg/kg | Marked attenuation of renal dysfunction (reduced serum creatinine (B1669602) and BUN), and restoration of depleted renal antioxidant enzymes (GSH, SOD, CAT). | [5] |
| Wistar Rats | 60 min / 120 min | 3 mg/kg | Improved renal tolerance to warm I/R, activation of Akt/eNOS signaling pathway. | [6] |
Experimental Protocol: Rat Model of Renal Ischemia-Reperfusion
-
Animal Model: Male Sprague-Dawley or Wistar rats are suitable.
-
Grouping: Animals are assigned to sham, vehicle-treated I/R, and this compound/TMZ-treated I/R groups.
-
Drug Administration: Administer this compound or TMZ (e.g., 3 mg/kg, i.p.) 30 minutes prior to ischemia.[5][6] A second dose may be given during the reperfusion period.[5]
-
Ischemia Induction:
-
Reperfusion: Remove the clamps to allow blood reflow.
-
Outcome Assessment:
-
Renal Function: Collect blood samples at 24 hours post-reperfusion to measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels.[5]
-
Oxidative Stress Markers: Homogenize kidney tissue to measure levels of thiobarbituric acid reactive substances (TBARS) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).[5]
-
Histopathology: Perfuse and fix the kidneys for histological examination to assess the degree of tubular necrosis and other morphological changes.[5]
-
Application in Cerebral Ischemia
Quantitative Data Summary (Trimetazidine)
| Animal Model | Ischemia/Reperfusion Time | Trimetazidine Dosage (i.p.) | Key Outcomes | Reference |
| Wistar Rats | 2 hours MCAO / 22 hours | 5 and 25 mg/kg | Significant reduction in infarct volume and brain swelling; restoration of SOD activity and glutathione levels. | [7] |
| Gerbils | 5 min bilateral carotid occlusion / 21 days | 25 mg/kg (pre-ischemia) | Statistically significant improvement in behavioral function (Morris water maze). | [3] |
Experimental Protocol: Rat Model of Focal Cerebral Ischemia (MCAO)
-
Animal Model: Male Wistar rats are commonly used.
-
Grouping: Animals are randomized into sham, vehicle-treated MCAO, and this compound/TMZ-treated MCAO groups.
-
Drug Administration: Administer this compound or TMZ (e.g., 5 or 25 mg/kg, i.p.) one hour after the induction of MCAO.[7]
-
Ischemia Induction (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rat.
-
Perform an intraluminal filament model of MCAO. A nylon suture is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Induce ischemia for 2 hours.[7]
-
-
Reperfusion: Withdraw the filament to allow reperfusion for 22 hours.[7]
-
Outcome Assessment:
-
Neurological Deficit: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume: After the reperfusion period, sacrifice the animals, section the brains, and stain with TTC to measure the infarct volume.[7]
-
Brain Swelling: Calculate the percentage of brain swelling from the TTC-stained sections.[7]
-
Oxidative Stress Markers: Analyze brain homogenates for markers of oxidative stress (e.g., SOD, glutathione, lipid peroxidation).[7]
-
Logical Relationship of this compound's Protective Effects
The therapeutic benefits of this compound in ischemia-reperfusion injury stem from its multifaceted mechanism of action.
Caption: Logical flow from this compound's mechanisms to its therapeutic outcomes.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for ischemia-reperfusion injury across various organ systems. Its primary mechanism of targeting mitochondrial dysfunction, supplemented by its antioxidant properties, provides a robust defense against the cellular damage induced by I/R. The protocols and data presented herein offer a foundation for further preclinical investigation into the efficacy and applications of this compound and related compounds. Future studies should aim to further elucidate its effects in cerebral ischemia and explore its potential in other relevant animal models.
References
- 1. A new rat model of thrombotic focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal embolic cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A rat model of focal embolic cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of antioxidant enzymes against transient global cerebral ischemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating the Dose-Dependent Effects of S-15176 on Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dose-dependent effects of S-15176 on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mitochondrial target?
This compound, a derivative of the anti-ischemic drug trimetazidine, is known to interact with several targets within the mitochondria.[1][2] Its primary mechanism of action involves the inhibition of the enzymatic activity of respiratory complex III (cytochrome bc1 complex) in the electron transport chain.[1][3] This inhibition can lead to a cascade of downstream effects on mitochondrial function.
Q2: What are the expected dose-dependent effects of this compound on mitochondrial membrane potential (ΔΨm)?
Acute exposure to this compound typically leads to a dose-dependent decrease in mitochondrial membrane potential.[1][3] This depolarization is a direct consequence of the inhibition of complex III, which disrupts the proton gradient across the inner mitochondrial membrane.
Q3: How does this compound affect mitochondrial respiration?
This compound exhibits a multi-faceted effect on mitochondrial respiration. It has been shown to:
-
Increase resting respiration (State 4): This is observed with substrates for both Complex I (glutamate/malate) and Complex II (succinate).[1]
-
Suppress ADP-stimulated (State 3) and uncoupled respiration: This inhibitory effect is seen with Complex I and II substrates but not with substrates for Complex IV (ascorbate/TMPD), further pinpointing Complex III as the primary target.[1][3]
Q4: What is the effect of this compound on mitochondrial reactive oxygen species (ROS) production?
Low doses of this compound have been observed to decrease the rate of hydrogen peroxide (H₂O₂) production by mitochondria.[1] However, at higher concentrations, this effect may be diminished or reversed.
Q5: How does this compound influence mitochondrial calcium retention capacity (CRC)?
The effect of this compound on CRC is biphasic:
-
Low concentrations (e.g., 10 μM): this compound can increase the mitochondrial calcium retention capacity, thereby inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[1][4]
-
High concentrations (e.g., above 30 μM): Higher doses of this compound can reduce the calcium retention capacity, promoting mitochondrial membrane permeabilization.[1]
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Change in Mitochondrial Membrane Potential After this compound Treatment.
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Prepare fresh dilutions from a validated stock solution. |
| Cell Type/Mitochondrial Isolate Variability | The sensitivity to this compound can vary between different cell types and mitochondrial preparations. Perform a dose-response curve (e.g., 10-100 μM) to determine the optimal concentration for your specific model. |
| Assay Sensitivity | Ensure your membrane potential dye (e.g., TMRM, JC-1) is used at the optimal concentration and that your detection instrument is properly calibrated. For ratiometric dyes like JC-1, ensure complete equilibration. |
| Solvent Issues | If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the assay is low and consistent across all conditions, including the vehicle control. High concentrations of DMSO can themselves affect mitochondrial function. |
Issue 2: Inconsistent or Unreliable Mitochondrial Respiration Data.
| Possible Cause | Recommended Solution |
| Poor Mitochondrial Quality | Ensure the integrity of your isolated mitochondria by checking the Respiratory Control Ratio (RCR). A high RCR indicates healthy, well-coupled mitochondria. |
| Substrate Limitation | Verify the concentrations of your respiratory substrates (e.g., glutamate (B1630785), malate (B86768), succinate). |
| Inhibitor Ineffectiveness | Confirm the activity of other inhibitors used in your SUIT protocol (e.g., rotenone (B1679576), antimycin A, oligomycin) to ensure the assay is performing as expected. |
| This compound Precipitation | Visually inspect your assay medium for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or adjusting the assay buffer composition. |
Issue 3: Contradictory Results in Calcium Retention Capacity Assays.
| Possible Cause | Recommended Solution |
| Biphasic Effect of this compound | Be mindful of the dual effect of this compound on CRC. Test a wide range of concentrations (e.g., 1 μM to 50 μM) to fully characterize the dose-response curve. |
| Mitochondrial Overload | The amount of calcium added in each pulse can influence the outcome. Titrate the calcium concentration to find the optimal amount that allows for the detection of both inhibitory and potentiating effects on mPTP opening. |
| Assay Buffer Composition | The presence of phosphate (B84403) (Pi) in the assay buffer can sensitize mitochondria to calcium-induced mPTP opening. Ensure consistent buffer composition across all experiments. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Mitochondrial Respiration in Rat Liver Mitochondria
| This compound Conc. (µM) | Respiration State | Substrate | % Change from Control |
| 10 | State 4 | Glutamate/Malate | Increased |
| 30 | State 4 | Glutamate/Malate | Increased |
| 10 | State 3 | Glutamate/Malate | Decreased |
| 30 | State 3 | Glutamate/Malate | Decreased |
| 10 | State 4 | Succinate (B1194679) | Increased |
| 30 | State 4 | Succinate | Increased |
| 10 | State 3 | Succinate | Decreased |
| 30 | State 3 | Succinate | Decreased |
Data synthesized from qualitative descriptions in the literature.[1]
Table 2: Dose-Dependent Effects of this compound on Other Mitochondrial Parameters
| Parameter | This compound Conc. (µM) | Effect |
| Mitochondrial Membrane Potential | 10 - 50 | Dose-dependent decrease[1][3] |
| H₂O₂ Production | 10 | Significant inhibition[1] |
| 30 | Significant inhibition[1] | |
| 50 | Returned to control level[1] | |
| Calcium Retention Capacity | 10 | Increased (inhibits mPTP)[1] |
| >30 | Reduced (promotes mPTP)[1] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
-
Mitochondrial Isolation: Isolate mitochondria from your tissue or cell line of choice using differential centrifugation. Assess mitochondrial integrity and protein concentration.
-
Chamber Calibration: Calibrate the oxygen electrodes in your respirometer according to the manufacturer's instructions.
-
Assay Medium: Use a standard mitochondrial respiration medium (e.g., MiR05).
-
Mitochondrial Loading: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to the chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Baseline: Record the baseline oxygen consumption.
-
Complex I Substrates: Add glutamate (10 mM) and malate (2 mM) to measure LEAK respiration through Complex I.
-
ADP: Add a saturating concentration of ADP (e.g., 2.5 mM) to measure OXPHOS capacity with Complex I substrates (State 3).
-
This compound Titration: Perform a step-wise titration of this compound (e.g., 10 µM, 30 µM, 50 µM) and record the effect on State 3 respiration.
-
Succinate: Add succinate (10 mM) to measure OXPHOS capacity with both Complex I and II substrates.
-
Rotenone: Add rotenone (0.5 µM) to inhibit Complex I and measure respiration driven by Complex II alone.
-
Antimycin A: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) and a vehicle control for the desired duration.
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in pre-warmed culture medium).
-
Remove the treatment medium and incubate cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Imaging/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for green monomers (Ex/Em ~485/535 nm) and red J-aggregates (Ex/Em ~540/590 nm).
-
Plate Reader: Quantify the fluorescence intensity of both green and red channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Mechanism of this compound action on mitochondrial function.
Caption: Experimental workflow for mitochondrial respiration assay.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting S-15176 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with S-15176. Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous solutions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound difumarate salt in aqueous solutions?
There appears to be conflicting information regarding the aqueous solubility of this compound difumarate salt. While some datasheets report it as insoluble in water, others suggest a solubility of greater than 10 mg/mL. It is our recommendation to first treat this compound difumarate salt as sparingly soluble or potentially insoluble in plain water and aqueous buffers. Successful solubilization will likely require specific conditions or the use of co-solvents.
Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is happening?
This is a common issue and likely indicates that the concentration of this compound has exceeded its solubility limit in your specific aqueous medium. Factors such as pH, ionic strength, and the presence of other salts in your buffer can significantly impact the solubility of a compound.
Q3: Is DMSO a suitable solvent for this compound?
Yes, this compound difumarate salt is readily soluble in DMSO.[1] A common stock solution concentration is 16 mg/mL in DMSO.[1] When preparing a stock solution in DMSO, ensure the compound is fully dissolved before further dilution into your aqueous experimental medium.
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is a confirmed solvent, other organic solvents like ethanol (B145695) may also be effective, although this needs to be empirically determined. If you choose to use an alternative solvent, it is crucial to perform a solvent tolerance test with your specific cell line or experimental system to ensure it does not introduce any artifacts.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a step-by-step approach to address solubility challenges with this compound.
Initial Solubility Assessment
Before proceeding with your main experiment, it is highly recommended to perform a small-scale solubility test. This will help you determine the practical solubility limit in your specific buffer system.
Experimental Protocol: Small-Scale Solubility Test
-
Prepare a series of dilutions of your this compound stock solution (e.g., in DMSO).
-
Add a small, fixed volume of each dilution to your aqueous experimental buffer.
-
Visually inspect for any signs of precipitation or cloudiness immediately and after a short incubation period (e.g., 15-30 minutes) at your experimental temperature.
-
The highest concentration that remains clear is your approximate working solubility limit.
Strategies to Improve Aqueous Solubility
If you find the aqueous solubility of this compound to be a limiting factor, consider the following strategies.
1. pH Adjustment:
Experimental Protocol: pH Optimization
-
Prepare your experimental buffer at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Add this compound to each buffer to your desired final concentration.
-
Observe for solubility as described in the small-scale solubility test.
2. Use of Co-solvents:
If direct dissolution in an aqueous buffer is not feasible, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended approach.
Experimental Protocol: Working with a DMSO Stock Solution
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 16 mg/mL).
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Workflow for Handling this compound Insolubility
The following diagram illustrates a recommended workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 776.93 g/mol | [1] |
| Solubility in DMSO | 16 mg/mL | [1] |
| Solubility in Water | Insoluble / >10 mg/mL (Conflicting Reports) |
This compound Signaling Pathway Context
This compound is known to act as an antioxidant and anti-ischemic agent, with a key mechanism involving the inhibition of the mitochondrial permeability transition pore (mPTP).[2] The following diagram illustrates the simplified signaling context of this action.
Caption: this compound inhibits mPTP opening induced by cellular stress.
References
S-15176 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with S-15176, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations above 30 µM. Is this expected?
A1: Yes, this is an expected finding. While this compound can exhibit protective effects at lower concentrations by inhibiting the mitochondrial permeability transition pore (PTP), higher concentrations (typically above 30-50 µM) are known to induce cytotoxicity.[1][2][3] This dose-dependent effect is a critical consideration for your experimental design.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?
A2: The cytotoxicity of this compound at elevated concentrations is multifactorial and primarily targets mitochondrial function. Key mechanisms include:
-
Inhibition of Respiratory Complex III: this compound directly inhibits the activity of the electron transport chain's complex III, impairing mitochondrial respiration.[1][3]
-
Mitochondrial Membrane Depolarization: A dose-dependent decrease in the mitochondrial membrane potential is a hallmark of this compound toxicity.[1][3]
-
Increased Membrane Permeability: At concentrations above 30 µM, this compound can increase the permeability of the inner mitochondrial membrane through a mechanism that is independent of the classical cyclosporin (B1163) A-sensitive PTP.[1][3]
-
ATP Synthase Inhibition: this compound can inhibit ATP synthase activity and promote its reverse, hydrolytic action, leading to ATP depletion.[2]
-
Mitochondrial Uncoupling: The compound has been shown to have uncoupling properties at higher concentrations, which can dissipate the proton gradient necessary for ATP synthesis.[2]
Q3: We observed a decrease in reactive oxygen species (ROS) at low concentrations of this compound, but this effect disappeared at higher, cytotoxic concentrations. Why?
A3: This is consistent with published data. At low concentrations (around 10-30 µM), this compound can diminish the rate of H₂O₂ production by mitochondria.[1] However, as the concentration increases to cytotoxic levels (e.g., 50 µM), this protective effect is lost, and the rate of H₂O₂ formation may return to control levels.[1] This is likely due to the overriding mitochondrial dysfunction caused by the inhibition of complex III and other off-target effects at high concentrations.
Q4: Can the cytotoxic effects of this compound be reversed?
A4: The reversibility of this compound-induced cytotoxicity has not been extensively studied. However, the mitochondrial uncoupling effect observed at high concentrations has been shown to be reversed by the recoupling agent 6-ketocholestanol (B14227) in isolated mitochondria.[2] Whether this translates to a reversal of cytotoxicity in whole cells would require further investigation.
Q5: How should I design my experiments to account for the dual effects of this compound?
A5: It is crucial to perform a comprehensive dose-response analysis. We recommend testing a wide range of this compound concentrations, starting from the low micromolar range (e.g., 1-10 µM) to observe potential protective effects, and extending to higher concentrations (e.g., 30-100 µM and above) to characterize the cytotoxic profile. Including both positive and negative controls for mitochondrial dysfunction is also essential.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed at concentrations previously reported as safe.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Many small molecules are dissolved in solvents like DMSO, which can be toxic at higher concentrations. Ensure the final solvent concentration is consistent across all wells and include a vehicle-only control. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[4] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. The cytotoxic threshold for your specific cell line may be lower than what is reported in the literature for other cell types. |
| Compound Stability/Precipitation | At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a lower top concentration or a different solvent system. |
| Inconsistent Cell Seeding | Variations in cell numbers across wells can lead to variable cytotoxicity results. Use a cell counter to ensure consistent seeding density.[4] |
Issue 2: My cell viability assay (e.g., MTT, XTT) results are not showing a clear dose-response curve at high this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Assay Interference | This compound, particularly at high concentrations, might directly interfere with the assay chemistry. For example, it could have reducing properties that affect tetrazolium-based assays like MTT.[4][5] |
| Use an Orthogonal Assay | Confirm your findings using a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay (MTT), try a membrane integrity assay (e.g., LDH release or a dye exclusion method like Trypan Blue).[4] |
| Compound Precipitation | As mentioned above, compound precipitation can lead to non-linear and difficult-to-interpret dose-response curves.[5] |
Issue 3: I am trying to study the protective effects of this compound, but I am only observing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration Range is Too High | The protective effects of this compound are typically observed at lower concentrations (e.g., < 30 µM). You may be starting your dose-response curve at a concentration that is already within the toxic range for your experimental system. |
| Expand Dose-Response Curve | Test a wider range of concentrations, including those in the low micromolar and even nanomolar range, to identify the therapeutic window. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Mitochondrial Function
| Concentration | Effect on Mitochondrial Membrane Potential | Effect on H₂O₂ Production | Effect on Mitochondrial Permeability | Primary Mechanism |
| 10 µM | Minor or no decrease[1] | Significant inhibition[1] | Suppresses Ca²⁺-induced MPT pore opening[1] | PTP Inhibition |
| 30 µM | Significant decrease[1] | Inhibition is reduced or absent[1] | Induces mitochondrial swelling[6] | Complex III Inhibition, Increased Permeability |
| >30 µM | Dose-dependent decrease[1][3] | Returns to control levels[1] | Contributes to membrane permeabilization[1][3] | Complex III Inhibition, Uncoupling, ATP Synthase Inhibition |
Table 2: IC₅₀ Values of this compound for CPT-1 Inhibition
| Tissue | IC₅₀ (µM) |
| Heart | 16.8[7] |
| Liver | 50.8 ± 3.0[7] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is a general guideline for using a fluorescent dye like JC-1 to measure changes in ΔΨm.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and appropriate vehicle controls. Include a positive control for mitochondrial depolarization (e.g., CCCP). Incubate for the desired time period.
-
JC-1 Staining:
-
Prepare a fresh working solution of JC-1 dye in pre-warmed culture medium.
-
Remove the compound-containing medium from the wells.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing: Gently wash the cells twice with a pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader.
-
For JC-1, read the fluorescence of J-aggregates (indicating high ΔΨm) at ~590 nm emission and J-monomers (indicating low ΔΨm) at ~530 nm emission (excitation at ~485 nm for both).
-
Calculate the ratio of red/green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 2: Measurement of ATP Levels
This protocol provides a general workflow for a luciferase-based ATP assay.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white, opaque 96-well plate suitable for luminescence measurements.
-
Cell Lysis:
-
After treatment, equilibrate the plate to room temperature.
-
Add the ATP-releasing lysis buffer provided with your assay kit to each well.
-
Mix gently, for instance, on an orbital shaker for 5 minutes, to lyse the cells and stabilize the ATP.
-
-
Luminescence Reaction:
-
Add the luciferase substrate solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Luminescence Measurement: Measure the luminescence using a microplate luminometer. The light output is directly proportional to the ATP concentration.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity at high concentrations.
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting biphasic effects of S-15176 on H2O2 production
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of S-15176 on hydrogen peroxide (H2O2) production.
Frequently Asked Questions (FAQs)
Q1: We are observing a biphasic effect of this compound on H2O2 production in our mitochondrial assays. Why is this happening?
A1: The biphasic response is a known characteristic of this compound's interaction with mitochondria. At lower concentrations (e.g., 10-30 µM), this compound inhibits mitochondrial respiratory Complex III, which leads to a decrease in H2O2 production.[1][2][3] However, as the concentration increases (e.g., to 50 µM), this inhibitory effect is canceled out, and the rate of H2O2 formation returns to control levels.[1] This is likely due to additional, concentration-dependent effects of the drug, such as the permeabilization of the inner mitochondrial membrane.[1][2][3]
Q2: What is the proposed mechanism for this compound's effect on mitochondria?
A2: this compound, a derivative of trimetazidine, primarily targets mitochondria.[1][2][3] Its key mechanisms of action include:
-
Inhibition of Respiratory Complex III: this compound directly suppresses the enzymatic activity of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][2]
-
Mitochondrial Membrane Permeabilization: At concentrations above 30 µM, this compound contributes to the opening of the mitochondrial permeability transition pore (PTP).[2][3][4][5] This disrupts the mitochondrial membrane potential and reduces calcium retention capacity.[1][2][3]
-
Uncoupling Properties: At higher concentrations, this compound can act as an uncoupling agent, collapsing the mitochondrial membrane potential.[5]
Q3: My results are inconsistent. What are some common troubleshooting steps for experiments with this compound?
A3: Inconsistent results can arise from several factors. Here are some troubleshooting suggestions:
-
Concentration Accuracy: Ensure precise preparation of this compound solutions. Given the narrow concentration window for its inhibitory effect, small errors can lead to significant variations.
-
Solvent Effects: If using a solvent like DMSO, be aware that it can interfere with ROS determination, especially at concentrations above 1%.[6] Consider using an alternative solvent like DMF for solution-phase studies if appropriate.[6]
-
Mitochondrial Integrity: The quality of your isolated mitochondria is crucial. Ensure that the mitochondria are well-coupled and show good respiratory control ratios. Poor mitochondrial health can mask the effects of this compound.
-
Assay Conditions: The rate of H2O2 production is sensitive to substrate availability and oxygen concentration.[7] Standardize the substrates used (e.g., succinate, malate/glutamate) and ensure consistent oxygen levels in your incubation medium.[1][2][3]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Mitochondrial H2O2 Production
| This compound Concentration | Effect on H2O2 Production Rate | Primary Mechanism |
| 10 µM | Significant Inhibition[1] | Inhibition of Respiratory Complex III[1][2][3] |
| 30 µM | Significant Inhibition[1] | Inhibition of Respiratory Complex III[1][2][3] |
| 50 µM | Return to Control Level[1] | Effect canceled by increased membrane permeabilization[1][2][3] |
Experimental Protocols
Protocol: Measurement of H2O2 Production in Isolated Rat Liver Mitochondria
This protocol is adapted from methodologies described in studies on this compound.[1]
1. Mitochondrial Isolation:
-
Isolate mitochondria from fresh rat liver tissue using standard differential centrifugation methods in a suitable isolation buffer (e.g., containing sucrose, Tris, and EGTA).
-
Determine the mitochondrial protein concentration using a standard assay (e.g., Bradford or BCA).
2. H2O2 Measurement Assay:
-
Use a fluorometric or spectrophotometric method to detect H2O2. A common method involves the horseradish peroxidase (HRP)-catalyzed oxidation of a probe like Amplex Red to the fluorescent product resorufin.
-
Reagents:
- Incubation Medium: 125 mM KCl, 10 mM Tris/HCl (pH 7.4), 2 mM K2HPO4, 1 mM MgCl2.
- Substrate: 5 mM Succinate.
- Enzyme/Probe: Horseradish peroxidase (HRP) and Amplex Red.
- This compound stock solution.
-
Procedure:
- Set up the reaction in a temperature-controlled cuvette or 96-well plate with stirring.
- Add the incubation medium, HRP, and Amplex Red to the cuvette.
- Add the mitochondrial suspension (e.g., 50 µg/mL mitochondrial protein).[1]
- Add the desired concentration of this compound (or vehicle control) and incubate briefly.
- Initiate the reaction by adding the respiratory substrate (succinate).
- Monitor the increase in fluorescence (or absorbance) over time. The rate of change is proportional to the rate of H2O2 production.
- Calibrate the signal using a standard curve generated with known concentrations of H2O2.[1]
Visualizations
Caption: Logical flow of this compound's biphasic effect on H2O2 production.
Caption: Proposed mechanism of this compound action on mitochondria.
Caption: Experimental workflow for measuring mitochondrial H2O2 production.
References
- 1. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen concentration alters ROS yields with minor plasmid DNA damage change at Ultra High Dose Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-15176 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using S-15176 while avoiding its potential uncoupling effects in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel anti-ischemic agent. Its primary protective mechanism involves the inhibition of the mitochondrial permeability transition pore (PTP), a non-selective channel in the inner mitochondrial membrane.[1][2] By inhibiting the PTP opening, this compound helps to maintain mitochondrial integrity and function, particularly under conditions of cellular stress like ischemia-reperfusion.[1] Additionally, this compound has been shown to inhibit carnitine palmitoyltransferase-1 (CPT-1), which can shift cellular metabolism from fatty acid oxidation to glucose oxidation.[3][4]
Q2: What are the "uncoupling effects" of this compound observed in experiments?
The uncoupling effects of this compound refer to its ability to dissipate the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in the mitochondrial membrane potential.[2][5][6] At higher concentrations, this compound can induce mitochondrial swelling and collapse the membrane potential, indicating a loss of mitochondrial coupling between respiration and ATP production.[2] This effect is thought to be due to an increase in the non-specific permeability of the inner mitochondrial membrane.[6][7]
Q3: At what concentrations do the uncoupling effects of this compound typically occur?
The uncoupling effects of this compound are highly dependent on the concentration used.
-
Low Concentrations (Protective Effects): At concentrations not exceeding 50 nmol/mg of mitochondrial protein (approximately 10 μM), this compound effectively inhibits the PTP and maintains the mitochondrial membrane potential.[2][5]
-
High Concentrations (Uncoupling Effects): At concentrations above 30-50 μM, this compound can lead to a decrease in mitochondrial membrane potential, reduced calcium retention capacity, and permeabilization of the mitochondrial membrane.[5][6]
Q4: Can the uncoupling effects of this compound be reversed?
Yes, the uncoupling effects of this compound have been shown to be reversible. The use of a recoupling agent, such as 6-ketocholestanol (B14227) (6-KCh), can counteract the collapse of the mitochondrial membrane potential induced by high concentrations of this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step solutions to mitigate its uncoupling effects.
Issue 1: Observing a decrease in mitochondrial membrane potential after this compound treatment.
-
Cause: The concentration of this compound is likely too high, leading to mitochondrial uncoupling.
-
Solution:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental model. See the "Experimental Protocol: Determining the Optimal this compound Concentration" section below.
-
Use a Recoupling Agent: If a higher concentration of this compound is necessary for other experimental reasons, consider co-treatment with a recoupling agent like 6-ketocholestanol.
-
Monitor Mitochondrial Respiration: Measure oxygen consumption rates to distinguish between PTP inhibition and uncoupling. An increase in State 4 respiration is indicative of uncoupling.
-
Issue 2: Unexpected changes in cellular metabolism, such as altered ATP levels or oxygen consumption.
-
Cause: this compound can inhibit both ATP synthase and respiratory complex III, in addition to its uncoupling effects.[2][5][6]
-
Solution:
-
Assess ATP Synthase Activity: Directly measure the activity of ATP synthase to determine if it is being inhibited.
-
Measure Respiratory Chain Complex Activity: Individually assess the activity of respiratory complexes, particularly Complex III, to pinpoint any inhibitory effects.
-
Metabolic Flexibility Assessment: Analyze both glycolysis and oxidative phosphorylation to understand the overall metabolic shift induced by this compound.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Function
| Concentration Range | Primary Effect | Observed Mitochondrial Changes | Recommended Use |
| ≤ 10 µM | PTP Inhibition[5] | Maintained mitochondrial membrane potential, prevention of cytochrome c release[2] | Studying the protective effects against ischemia-reperfusion injury. |
| > 30 µM | Mitochondrial Uncoupling[5][6] | Decreased mitochondrial membrane potential, increased State 4 respiration, mitochondrial swelling[2][5][6][7] | To be avoided for most applications; may be used to study uncoupling mechanisms. |
Table 2: IC50 Values of this compound for CPT-1 Inhibition
| Tissue | IC50 Value | Reference |
| Heart | 16.8 µM | [3] |
| Liver | 50.8 +/- 3.0 µM | [3] |
Experimental Protocols
Experimental Protocol: Determining the Optimal this compound Concentration
-
Cell/Mitochondria Preparation: Isolate mitochondria or prepare cell cultures as per your standard protocol.
-
This compound Concentration Gradient: Prepare a series of this compound dilutions ranging from 1 µM to 100 µM.
-
Treatment: Treat the cells or isolated mitochondria with the different concentrations of this compound for the desired experimental time.
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye such as TMRM or JC-1 to measure the mitochondrial membrane potential via flow cytometry or fluorescence microscopy.
-
ATP Measurement: Quantify cellular or mitochondrial ATP levels using a luciferase-based assay.
-
Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure basal and maximal respiration, as well as proton leak.
-
Data Analysis: Plot the measured parameters against the this compound concentration. The optimal concentration will be the highest concentration that provides the desired PTP inhibitory effect without causing a significant decrease in mitochondrial membrane potential or ATP levels, and without a significant increase in proton leak.
Visualizations
Caption: Signaling pathway of this compound showing its multiple mitochondrial targets.
Caption: Troubleshooting workflow for addressing this compound uncoupling effects.
References
- 1. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of Difumarate Salt this compound after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Cardioprotective Effects of S-15176 and Trimetazidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two metabolic modulators, S-15176 and trimetazidine (B612337), focusing on their cardioprotective properties. Both agents aim to protect the heart muscle during periods of ischemia and reperfusion by optimizing cellular energy metabolism. While trimetazidine is an established anti-anginal drug, this compound is a derivative with a distinct primary mechanism of action. This document synthesizes available preclinical and clinical data to offer a comparative overview of their efficacy, mechanisms, and the experimental evidence supporting their use in cardioprotection.
Executive Summary
Trimetazidine and its derivative this compound both exert cardioprotective effects by shifting the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. However, they achieve this through different primary molecular targets. Trimetazidine primarily inhibits the enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT)[1][2], while this compound is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1)[3]. Both compounds have also been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death following ischemia-reperfusion injury[4][5].
Clinical and extensive preclinical data are available for trimetazidine, demonstrating its efficacy in reducing myocardial infarct size and improving cardiac function[1][4][6][7]. For this compound, the available research is primarily preclinical and focused on its mitochondrial effects, with limited data on its direct impact on myocardial infarct size, making a direct quantitative comparison challenging.
Mechanism of Action and Signaling Pathways
The cardioprotective effects of this compound and trimetazidine stem from their ability to modulate cellular metabolism and mitochondrial function during ischemic stress.
This compound acts as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation[3]. By blocking this step, this compound forces a metabolic switch towards glucose oxidation. Additionally, this compound has been shown to directly inhibit the opening of the mitochondrial permeability transition pore (mPTP)[5][8][9].
Trimetazidine primarily inhibits long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation spiral[1][2]. This inhibition also leads to a shift from fatty acid to glucose metabolism. The cardioprotective signaling of trimetazidine involves the activation of the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways[1][10]. Trimetazidine has also been demonstrated to inhibit mPTP opening[4][11][12].
Quantitative Comparison of Cardioprotective Effects
The following tables summarize the available quantitative data for this compound and trimetazidine from preclinical and clinical studies. Direct comparison is limited due to variations in experimental models and conditions.
Table 1: Effect on Myocardial Infarct Size
| Compound | Animal Model | Dosage | Reduction in Infarct Size (%) | Reference |
| Trimetazidine | Rat | 30 mg/kg | Marked reduction (P=0.0077 vs. I/R group) | [6] |
| Rabbit | 5 mg/kg IV | 46% (vs. control) | [4] | |
| Mouse | 0.5 mg/kg | 52% (vs. vehicle) | [10] | |
| This compound | - | - | Data not available in searched literature | - |
Table 2: Effects on Mitochondrial Function
| Compound | Parameter | Model | IC50 / Effective Concentration | Effect | Reference |
| This compound | CPT-1 Inhibition | Rat heart mitochondria | 16.8 µM | Inhibition | [3] |
| Mitochondrial Swelling (mPTP opening) | Rat liver mitochondria | 10 µM | Inhibition | [13] | |
| Calcium Retention Capacity | Rat liver mitochondria | 10 µM | Increased | [8] | |
| Trimetazidine | mPTP Opening (Calcium Load) | Rabbit heart mitochondria | 5 mg/kg in vivo | Increased calcium load required | [4] |
| Mitochondrial Swelling (mPTP opening) | Rat liver mitochondria | 200 µM | Inhibition | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the cardioprotective effects of this compound and trimetazidine.
Myocardial Ischemia-Reperfusion Injury Model (Trimetazidine)
-
Animal Model: Male Sprague-Dawley rats, New Zealand White rabbits, or C57BL/6J mice are commonly used[4][6][10].
-
Anesthesia and Surgery: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia[4][10].
-
Drug Administration: Trimetazidine or vehicle is administered, typically intravenously, at a specific time point before or during reperfusion[4][10].
-
Reperfusion: The ligature is removed to allow blood flow to return to the ischemic myocardial tissue for a period of 2 to 24 hours[4][6][10].
-
Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using staining methods such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC)[6]. The infarct size is then quantified as a percentage of the area at risk or the total left ventricular area.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
-
Mitochondria Isolation: Mitochondria are isolated from fresh heart or liver tissue by differential centrifugation[5][12].
-
Assay Conditions: Isolated mitochondria are suspended in a buffer containing respiratory substrates.
-
Drug Incubation: this compound or trimetazidine is added to the mitochondrial suspension at various concentrations[5][12].
-
Induction of mPTP Opening: mPTP opening is induced by adding a triggering agent, most commonly a high concentration of calcium (Ca2+)[5][12].
-
Measurement: The opening of the mPTP is assessed by measuring:
-
Mitochondrial Swelling: A decrease in light absorbance at 540 nm indicates swelling due to water influx through the open pore[5][12].
-
Calcium Retention Capacity: The amount of Ca2+ that mitochondria can sequester before the pore opens is measured using a Ca2+-sensitive electrode[8]. An increase in calcium retention capacity indicates inhibition of mPTP opening.
-
Discussion and Future Directions
The available evidence strongly supports the cardioprotective effects of trimetazidine, mediated through the inhibition of fatty acid oxidation and activation of pro-survival signaling pathways. Its efficacy in reducing myocardial infarct size is well-documented in various animal models and supported by clinical data.
This compound, as a derivative of trimetazidine, shows promise as a cardioprotective agent with a distinct mechanism of action centered on the inhibition of CPT-1 and the mPTP. The in vitro data on its mitochondrial effects are compelling. However, the lack of in vivo data on its ability to reduce myocardial infarct size is a significant gap in the current literature. Such studies are crucial to directly compare its potency and efficacy with trimetazidine and to ascertain its potential as a therapeutic agent for ischemic heart disease.
Future research should focus on conducting head-to-head comparative studies of this compound and trimetazidine in standardized animal models of myocardial ischemia-reperfusion injury. Key endpoints should include myocardial infarct size, cardiac function, and detailed analysis of the downstream signaling pathways. Such studies will be invaluable for the scientific and drug development communities to fully understand the comparative cardioprotective potential of these two metabolic modulators.
References
- 1. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimetazidine inhibits mitochondrial permeability transition pore opening and prevents lethal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimetazidine protects against myocardial ischemia/reperfusion injury by inhibiting excessive autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the mitochondrial transition pore inhibitor, this compound, on rat liver mitochondria: ATP synthase modulation and mitochondrial uncoupling induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-mediated cardioprotection by trimetazidine in rabbit heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for the existence of [3H]-trimetazidine binding sites involved in the regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of S-15176 and Other CPT-1 Inhibitors for Researchers
For drug development professionals and researchers in metabolic diseases, understanding the nuanced differences between Carnitine Palmitoyltransferase-1 (CPT-1) inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of S-15176 with other notable CPT-1 inhibitors: Etomoxir, Perhexiline, and Teglicar. The information is presented to facilitate an objective evaluation of their biochemical and potential therapeutic profiles.
Carnitine Palmitoyltransferase-1 (CPT-1) is a critical enzyme in fatty acid metabolism, controlling the rate-limiting step of long-chain fatty acid transport into the mitochondria for subsequent β-oxidation.[1] Inhibition of CPT-1 is a promising therapeutic strategy for various metabolic disorders, including heart disease and diabetes, by shifting energy metabolism from fatty acid oxidation to glucose oxidation.[2] this compound, a trimetazidine (B612337) derivative, has been identified as an inhibitor of CPT-1. This guide compares its characteristics with those of other well-known CPT-1 inhibitors.
Biochemical Potency and Selectivity
The efficacy and safety of a CPT-1 inhibitor are largely determined by its potency (IC50), selectivity for different CPT-1 isoforms (liver vs. muscle/heart), and the nature of its interaction with the enzyme (reversibility).
| Inhibitor | Target(s) | IC50 (Heart/Muscle) | IC50 (Liver) | Reversibility | Inhibition Type |
| This compound | CPT-1 | 16.8 µM (rat heart)[2] | 50.8 µM (rat liver)[2] | Not explicitly stated | Non-competitive[2] |
| Etomoxir | CPT-1 (non-selective) | 1.4 µM (murine heart mitochondria)[3] | Not specified in direct comparison | Irreversible[4] | Covalent modification[3] |
| Perhexiline | CPT-1, CPT-2 | 77 µM (rat heart) | 148 µM (rat liver) | Irreversible[4] | Not specified |
| Teglicar (ST1326) | CPT-1 (L-CPT1 selective) | ~26.5 µM (estimated from 39-fold selectivity) | 0.68 µM[5] | Reversible[5] | Not specified |
Key Observations:
-
Potency: Teglicar demonstrates the highest potency for the liver isoform of CPT-1 (L-CPT1). This compound and Etomoxir show higher potency for the heart/muscle isoform (M-CPT1) as compared to the liver isoform. Perhexiline exhibits the lowest potency among the compared inhibitors.
-
Selectivity: Teglicar is a selective inhibitor, with a 39-fold higher affinity for the liver CPT-1 isoform. In contrast, this compound shows a preference for the heart isoform. Etomoxir is considered a non-selective CPT-1 inhibitor.[3] Perhexiline also inhibits CPT-2, the isoform located in the inner mitochondrial membrane.
-
Reversibility and Inhibition Type: Teglicar is a reversible inhibitor,[5] while Etomoxir and Perhexiline are irreversible.[4] this compound is a non-competitive inhibitor, indicating that it does not bind to the same site as the substrate.[2] The reversibility of this compound's inhibition of CPT-1 is not explicitly stated in the reviewed literature.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these inhibitors is the reduction of fatty acid oxidation by blocking CPT-1. This leads to a metabolic shift towards glucose utilization.
Beyond CPT-1 inhibition, this compound has been shown to inhibit the mitochondrial permeability transition pore (PTP), a mechanism independent of its antioxidant properties.[6] This action may contribute to its protective effects against ischemia-reperfusion injury.
Experimental Protocols
Determination of CPT-1 Activity (General Protocol):
A common method for determining CPT-1 activity involves the use of radiolabeled substrates. The following is a generalized protocol based on common laboratory practices. Specific details may vary between studies.
Materials:
-
Isolated mitochondria from the tissue of interest (e.g., rat heart or liver).
-
Assay buffer (e.g., containing KCl, MOPS, EGTA, and bovine serum albumin).
-
Palmitoyl-CoA.
-
Radiolabeled L-carnitine (e.g., [3H]L-carnitine).
-
CPT-1 inhibitor to be tested.
-
Stopping solution (e.g., perchloric acid).
-
Scintillation cocktail and counter.
Procedure:
-
Mitochondria are isolated from homogenized tissue by differential centrifugation.
-
A reaction mixture is prepared containing the assay buffer and isolated mitochondria.
-
The reaction is initiated by the addition of palmitoyl-CoA and radiolabeled L-carnitine.
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated by the addition of a stopping solution.
-
The product, radiolabeled palmitoylcarnitine, is separated from the unreacted radiolabeled L-carnitine.
-
The amount of product formed is quantified by measuring radioactivity using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Effects
-
Teglicar: In vivo studies have shown that Teglicar reduces endogenous glucose production without affecting peripheral glucose utilization in rats.[5] This confirms its selectivity for the liver CPT-1 isoform in a whole-organism context.
-
Etomoxir: In vivo administration of Etomoxir in rats has been shown to reduce cardiac CPT-1 activity.[7] However, its lack of isoform selectivity can lead to off-target effects.[3]
-
This compound: Ex vivo studies have demonstrated CPT-1 inhibition in heart and liver tissues after a two-week treatment with this compound in rats.[2] This suggests that the inhibitory effect is maintained in a physiological system.
Conclusion
This compound presents a distinct profile as a non-competitive CPT-1 inhibitor with a preference for the heart isoform. Its additional activity on the mitochondrial permeability transition pore may offer unique therapeutic advantages, particularly in the context of ischemia-reperfusion injury.
In comparison, Teglicar stands out for its high potency and selectivity for the liver CPT-1 isoform, as well as its reversible nature, which may offer a better safety profile. Etomoxir, being a non-selective and irreversible inhibitor, serves as a useful research tool but may have limitations in a clinical setting due to potential off-target effects. Perhexiline's dual inhibition of CPT-1 and CPT-2, coupled with its lower potency, places it in a different category.
The choice of a CPT-1 inhibitor for research or therapeutic development will depend on the specific application and desired outcome. For targeting liver-centric metabolic diseases, a selective and reversible inhibitor like Teglicar may be preferred. For conditions where modulation of cardiac metabolism is the primary goal, inhibitors like this compound could be of greater interest. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative merits of these compounds.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Mitochondrial Binding of S-15176: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of S-15176's binding to its primary mitochondrial targets. Through a detailed comparison with alternative compounds and supported by experimental data, we aim to offer an objective resource for evaluating the efficacy and mechanism of action of this compound in mitochondrial research.
Executive Summary
This compound, a trimetazidine (B612337) derivative, has demonstrated significant interaction with key mitochondrial components, positioning it as a noteworthy compound for therapeutic strategies targeting mitochondrial dysfunction. This document outlines the experimental validation of this compound binding to the mitochondrial permeability transition pore (PTP), carnitine palmitoyltransferase-1 (CPT-1), and respiratory complex III. Comparative data with established mitochondrial effectors such as amiodarone (B1667116), trimetazidine, and cyclosporin (B1163) A are presented to contextualize its performance.
Comparative Analysis of Mitochondrial Targeting
The efficacy of this compound in modulating mitochondrial function is best understood in comparison to other known agents. The following tables summarize the quantitative data from various experimental validations.
Table 1: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
| Compound | IC50 (µM) in Heart Mitochondria | IC50 (µM) in Liver Mitochondria | Notes |
| This compound | 16.8[1][2] | 50.8 ± 3.0[1][2] | Non-competitive inhibitor.[1] |
| Amiodarone | 140[1][2] | Not specified | Less potent than this compound.[1][2] |
| Malonyl-CoA | 2.1[1][2] | Not specified | Physiological inhibitor, more potent than this compound.[1][2] |
Table 2: Modulation of Mitochondrial Permeability Transition Pore (PTP)
| Compound | Effect on Ca2+-induced Mitochondrial Swelling | Concentration | Notes |
| This compound | Inhibition[3] | 10 µM[3] | Prevents PTP opening induced by various agents.[4] At higher concentrations (>30 µM), can induce swelling via a CsA-independent mechanism.[3] |
| Cyclosporin A (CsA) | Inhibition | Not specified | A well-known inhibitor of the PTP.[5][6] |
| Amiodarone | Inhibition (at low concentrations)[7] | Not specified | At higher concentrations, it can induce CsA-independent swelling.[7] |
Table 3: Effect on Mitochondrial Respiration
| Compound | Effect on Respiratory Complex III | Effect on State 3 Respiration | Effect on State 4 Respiration | Concentration |
| This compound | Inhibition[3] | Suppression (with succinate (B1194679) or malate/glutamate)[3] | Increased[3] | 10 to 50 µM[3] |
| Amiodarone | Inhibition (at high concentrations)[8] | Not specified | Initial stimulation (uncoupling), followed by inhibition.[8] | 200 µM[8] |
| Trimetazidine | No direct inhibition of Complex I, II, or IV[9] | Improved in ischemia[10] | Not specified | 10⁻⁵ M[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mitochondrial Permeability Transition Pore (PTP) Opening Assay (Mitochondrial Swelling)
Objective: To assess the effect of this compound and other compounds on the opening of the PTP, which is measured by changes in light scattering due to mitochondrial swelling.
Methodology:
-
Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a buffer containing sucrose, mannitol, and EGTA.
-
Swelling Assay:
-
Mitochondria (0.35 mg/mL) are suspended in a buffer containing KCl, MOPS-Tris, and respiratory substrates (e.g., succinate).
-
The absorbance (light scattering) is monitored at 540 nm using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.
-
A baseline is established, after which the test compound (e.g., 10 µM this compound) is added and incubated for 1 minute.
-
PTP opening is induced by adding a Ca2+ salt (e.g., 50 µM CaCl2) in the presence of an inorganic phosphate (B84403) source (e.g., 1 mM Pi).
-
The change in absorbance is recorded over time and compared between control and treated samples.[3][12]
-
For comparison, known inhibitors like Cyclosporin A (1 µM) can be used.[3]
-
Carnitine Palmitoyltransferase-1 (CPT-1) Activity Assay
Objective: To determine the inhibitory effect of this compound on CPT-1 activity.
Methodology:
-
Mitochondrial Preparation: Mitochondria from rat heart or liver are isolated as described above.
-
CPT-1 Activity Measurement:
-
The assay measures the rate of formation of palmitoyl-[14C]carnitine from [14C]carnitine and palmitoyl-CoA.
-
Mitochondria are incubated in a reaction mixture containing buffer, albumin, carnitine, and the test compound (e.g., this compound at various concentrations).
-
The reaction is initiated by the addition of palmitoyl-CoA.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled palmitoylcarnitine (B157527) is extracted and quantified by liquid scintillation counting.
-
IC50 values are calculated from the dose-response curves.
-
Mitochondrial Respiratory Complex III Activity Assay
Objective: To evaluate the effect of this compound on the activity of the mitochondrial respiratory chain, specifically Complex III (ubiquinone-cytochrome c reductase).
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from rat liver or other tissues.
-
Spectrophotometric Assay:
-
The activity of Complex III is determined by measuring the rate of reduction of cytochrome c.
-
Isolated mitochondria (50 µg) are added to a reaction buffer (50 mM potassium phosphate, pH 7.4) containing KCN (to inhibit Complex IV), and oxidized cytochrome c.
-
The reaction is initiated by the addition of a substrate for Complex III, such as decylubiquinol.
-
The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is monitored over time.[13]
-
The effect of this compound is assessed by pre-incubating the mitochondria with the compound before initiating the reaction.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided.
Caption: Mechanism of this compound action on mitochondrial targets.
Caption: Experimental workflow for validating this compound binding.
References
- 1. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of amiodarone but not N-desethylamiodarone on postischemic hearts through the inhibition of mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual effect of amiodarone on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial effects of trimetazidine on mitochondrial function and superoxide production in the cardiac muscle of monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimetazidine effects on the damage to mitochondrial functions caused by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of mitochondrial respiratory complex activities [bio-protocol.org]
A Comparative Guide to the Preclinical In Vivo Efficacy of S-15176 versus Control
Disclaimer: No placebo-controlled in vivo efficacy studies for S-15176 in human clinical trials were identified. This guide provides a comparison based on preclinical data from animal studies, where "placebo" is represented by vehicle or solvent control groups.
This compound is a novel anti-ischemic agent and a derivative of trimetazidine (B612337). Its efficacy has been evaluated in preclinical models, primarily focusing on its protective effects against ischemia-reperfusion injury. The mechanism of action of this compound is multifaceted, targeting mitochondrial function to preserve cellular energy homeostasis and reduce oxidative stress.
Mechanism of Action
This compound primarily exerts its effects by modulating mitochondrial function. It has been shown to inhibit the mitochondrial permeability transition pore (PTP), a non-selective channel whose opening contributes to cell death during ischemia-reperfusion.[1][2] By preventing PTP opening, this compound helps to maintain mitochondrial membrane potential, reduce the release of pro-apoptotic factors, and preserve ATP synthesis.[3][4] Additionally, this compound has demonstrated antioxidant properties and the ability to inhibit carnitine palmitoyltransferase-1 (CPT-1), which shifts cellular metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.
Below is a diagram illustrating the proposed mechanism of action of this compound at the mitochondrial level.
Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the in vivo and in vitro efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Hepatic Ischemia-Reperfusion
| Parameter | Control (Ischemia-Reperfusion) | This compound (1.25 mg/kg/day) | This compound (2.5 mg/kg/day) | This compound (5 mg/kg/day) | This compound (10 mg/kg/day) | Sham-Operated |
| Survival Rate (%) | 66 | - | - | - | Improved (dose-dependent) | 100 |
| Plasma ALT (IU/L) | 2800 ± 350 | ~2200 | ~1800 | ~1200 | ~800 | < 50 |
| Plasma AST (IU/L) | 4500 ± 400 | ~3500 | ~2800 | ~2000 | ~1500 | < 100 |
| Liver ATP (µmol/g) | 0.8 ± 0.1 | - | - | - | 2.4 ± 0.2 | 2.8 ± 0.2 |
| Bile Flow (µL/min/kg) | 15 ± 3 | - | - | - | Restored | 50 ± 5 |
Data adapted from studies on rat hepatic ischemia-reperfusion.[1][3] Values for intermediate doses are estimated based on dose-dependent trends described in the source material.
Table 2: In Vitro Effects of this compound on Mitochondrial Function
| Parameter | Condition | IC50 Value |
| Mitochondrial Swelling | Calcium Overload-Induced | 10 µM |
| Lipid Peroxidation | - | 0.3 µM |
Data from in vitro assessments of this compound on isolated mitochondria.[1][3]
Table 3: Effects of this compound in a Mouse Model of Type 2 Diabetes
| Parameter | Control (Diabetic) | This compound (1.5 mg/kg/day) |
| Mitochondrial Swelling | Present | Prevented |
| Average Mitochondrial Size | Increased | Normalized |
| Malondialdehyde (Lipid Peroxidation Marker) | Increased | Significantly Decreased |
| PGC-1α Expression (Mitochondrial Biogenesis) | - | Two-fold Increase |
Data from a study on the effects of this compound in a mouse model of type 2 diabetes.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Rat Model of Hepatic Ischemia-Reperfusion
-
Animal Model: Male Wistar rats were used.
-
Procedure: The animals were subjected to 120 minutes of normothermic ischemia of the liver, followed by 30 minutes of reperfusion.[3] A separate study involved 2 hours of ischemia followed by various reperfusion times.[7]
-
Treatment: this compound was administered via intramuscular injection at doses of 1.25, 2.5, 5, and 10 mg/kg/day.[3] The control group received the solvent alone.
-
Efficacy Endpoints:
-
Hepatocyte Injury: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Hepatocyte Function: Bile flow and liver ATP content were quantified.[1]
-
Mitochondrial Function: ATP synthesis, NAD(P)H levels, mitochondrial membrane potential, and mitochondrial swelling were assessed in isolated mitochondria.[3]
-
Oxidative Stress: Plasma and bile concentrations of reduced (GSH) and oxidized (GSSG) glutathione (B108866) were determined.[1]
-
Survival Rate: Animal survival was monitored post-procedure.[1]
-
Assessment of Mitochondrial Permeability Transition (In Vitro)
-
Mitochondria Isolation: Mitochondria were isolated from the livers of male Wistar rats.
-
Mitochondrial Swelling Assay: Mitochondrial swelling, an indicator of PTP opening, was induced by calcium overload. The change in absorbance of the mitochondrial suspension was monitored spectrophotometrically at 540 nm. This compound was added to assess its inhibitory effect.[3]
-
Lipid Peroxidation Assay: The inhibitory effect of this compound on lipid peroxidation was also quantified.[1]
The following diagram illustrates a general workflow for such preclinical assessments.
Caption: Experimental workflow for in vivo preclinical efficacy testing.
Conclusion
The available preclinical data from animal models suggests that this compound is effective in mitigating cellular and mitochondrial damage in the context of ischemia-reperfusion injury and in a model of type 2 diabetes. Its protective effects are dose-dependent and are attributed to its ability to inhibit the mitochondrial permeability transition pore, reduce oxidative stress, and modulate cellular metabolism. These findings support the potential therapeutic utility of this compound. However, it is crucial to note that these are preclinical findings, and further investigation through controlled clinical trials in humans would be necessary to establish the in vivo efficacy and safety of this compound compared to a placebo in a clinical setting.
References
- 1. This compound reduces the hepatic injury in rats subjected to experimental ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits mitochondrial permeability transition via a mechanism independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of liver normothermic ischemia--reperfusion injury by preservation of mitochondrial functions with this compound, a potent trimetazidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Difumarate Salt Can Impair Mitochondrial Function through Inhibition of the Respiratory Complex III and Permeabilization of the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of this compound Difumarate Salt on Ultrastructure and Functions of Liver Mitochondria of C57BL/6 Mice with Streptozotocin/High-Fat Diet-Induced Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of S-15176 Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the effects of S-15176 across different biological systems, primarily focusing on its mitochondrial targets. This compound, a derivative of the anti-ischemic agent trimetazidine, has been investigated for its cytoprotective properties, which are largely attributed to its influence on cellular metabolism and mitochondrial function.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and comparative efficacy of this compound and related compounds.
Mechanism of Action of this compound
This compound exerts its effects primarily by modulating mitochondrial activity. Its key mechanisms of action include:
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): this compound inhibits CPT-1, the rate-limiting enzyme in the beta-oxidation of long-chain fatty acids. This action shifts the cardiac and hepatic metabolism from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway, which is beneficial under ischemic conditions.
-
Inhibition of the Mitochondrial Permeability Transition Pore (PTP): The compound prevents the opening of the PTP, a non-selective channel in the inner mitochondrial membrane. PTP opening is a critical event in cellular injury and death, particularly during ischemia-reperfusion. This compound has been shown to inhibit PTP opening induced by various agents.[3][4]
-
Modulation of the Electron Transport Chain: At higher concentrations, this compound can impair mitochondrial function by inhibiting Complex III of the respiratory chain, leading to a decrease in mitochondrial membrane potential and ATP production.
Comparative Efficacy of this compound and Alternative Compounds
Table 1: Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1)
| Compound | Tissue/Cell Type | IC50 | Reference |
| This compound | Rat Heart Mitochondria | 16.8 µM | |
| This compound | Rat Liver Mitochondria | 50.8 µM | |
| Malonyl-CoA | Rat Heart Mitochondria | 0.8 µM | [5] |
| Malonyl-CoA | Untrained Human Skeletal Muscle | 0.49 µM | [6] |
| Amiodarone (B1667116) | Rat Heart Mitochondria | 140 µM | |
| Perhexiline (B1211775) | HepG2 Cells | Induces mitochondrial dysfunction at 6.25 µM | [7] |
Table 2: Modulation of Mitochondrial Permeability Transition (MPT)
| Compound | Effect on MPT | Concentration | Tissue/Cell Type | Reference |
| This compound | Inhibition of Ca2+-induced swelling | 10 µM | Rat Liver Mitochondria | |
| This compound | Induction of swelling | 30-50 µM | Rat Liver Mitochondria | |
| Cyclosporin (B1163) A | Inhibition of Ca2+-induced swelling | ~23 nM (half-maximal effect) | Rat Brain Mitochondria | [8] |
| Amiodarone | Inhibition of Ca2+-induced PTP | IC50 = 3.9 µM | Isolated Mitochondria | [9] |
| Amiodarone | Induction of PTP | >10 µM | Isolated Mitochondria | [9] |
Table 3: Effects on Mitochondrial Respiration and Membrane Potential
| Compound | Effect | Concentration | Tissue/Cell Type | Reference |
| This compound | Inhibition of Complex III activity | 30 µM (1.6-fold decrease) | Isolated Rat Liver Mitochondria | |
| This compound | Decrease in mitochondrial membrane potential | 10-50 µM (dose-dependent) | Rat Thymocytes and Liver Mitochondria | |
| Amiodarone | Inhibition of Complex I and II | 150-200 µM | Isolated Mouse Liver Mitochondria | [3] |
| Amiodarone | Uncoupling of oxidative phosphorylation | 6-30 µM | Isolated Rat Mitochondria | [10] |
| Perhexiline | Reduction in cellular ATP levels | >6.25 µM (24h) | HepG2 Cells | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its effects on mitochondrial permeability transition.
Caption: Mechanism of action of this compound in the mitochondrion.
Caption: Experimental workflow for the mitochondrial swelling assay.
Caption: Relationship between this compound and alternatives targeting mitochondria.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound's effects.
This assay measures the increase in mitochondrial volume due to the opening of the MPT pore, which is detected as a decrease in light absorbance at 540 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2)[11]
-
This compound and other test compounds
-
Calcium Chloride (CaCl2) solution to induce swelling
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from the desired tissue or cell line using differential centrifugation.[12]
-
Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.
-
Resuspend the isolated mitochondria in the assay buffer to a final concentration of approximately 0.4 mg/mL.[13]
-
Add the mitochondrial suspension to the wells of a microplate or a cuvette.
-
Add this compound or the vehicle control to the mitochondrial suspension and incubate for a specified time (e.g., 1 minute).
-
Initiate mitochondrial swelling by adding a bolus of CaCl2 (e.g., 50 µM).[13]
-
Immediately begin monitoring the change in absorbance at 540 nm at regular intervals (e.g., every 30 seconds) for a duration of 10-20 minutes.
-
A decrease in absorbance indicates mitochondrial swelling. The rate of absorbance decrease is proportional to the rate of MPT pore opening.
This radioisotope assay measures the rate of formation of radiolabeled palmitoyl-L-carnitine from palmitoyl-CoA and radiolabeled L-carnitine.
Materials:
-
Isolated mitochondria
-
Incubation Buffer (e.g., 117 mM Tris-HCl pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.2 mM KCN)[14]
-
Palmitoyl-CoA
-
L-[3H]carnitine (radiolabeled)
-
This compound and other inhibitors
-
Scintillation fluid and counter
Procedure:
-
Isolate mitochondria as described previously.
-
In a reaction tube, combine the incubation buffer, isolated mitochondria (a specific amount of protein), and the test inhibitor (this compound) or vehicle.
-
Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding a mixture of palmitoyl-CoA and L-[3H]carnitine.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled product (palmitoyl-[3H]carnitine) from the unreacted substrate.
-
Quantify the amount of radioactivity in the product fraction using a liquid scintillation counter.
-
Calculate the CPT-1 activity as the rate of product formation and determine the IC50 values for the inhibitors.
This colorimetric assay measures the activity of Complex III (ubiquinol-cytochrome c reductase) by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (specific to the kit, e.g., phosphate (B84403) buffer with MgCl2)[15]
-
Reduced Coenzyme Q (Ubiquinol) as a substrate
-
Oxidized Cytochrome c
-
Antimycin A (a specific Complex III inhibitor, as a control)
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Isolate mitochondria and determine the protein concentration.
-
Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.
-
Add the mitochondrial sample to the reaction mixture. To a parallel control sample, add Antimycin A to measure non-specific activity.
-
Initiate the reaction by adding the substrate (e.g., ubiquinol).
-
Immediately measure the increase in absorbance at 550 nm over time in kinetic mode. The increase in absorbance corresponds to the reduction of cytochrome c.
-
The specific activity of Complex III is calculated from the rate of cytochrome c reduction (the slope of the absorbance vs. time curve), corrected for non-specific activity, and normalized to the amount of mitochondrial protein.[16]
This assay utilizes fluorescent dyes, such as TMRE (tetramethylrhodamine, ethyl ester), that accumulate in active mitochondria in a membrane potential-dependent manner.
Materials:
-
Intact cells or isolated mitochondria
-
Cell culture medium or assay buffer
-
TMRE fluorescent dye
-
FCCP or CCCP (protonophores used as a positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure (for intact cells):
-
Culture cells in a suitable format (e.g., microplate, coverslips).
-
Treat the cells with this compound or other test compounds for the desired duration. A positive control group should be treated with FCCP or CCCP to induce depolarization.
-
Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C to allow the dye to accumulate in the mitochondria.[17][18]
-
Wash the cells with buffer to remove excess dye.
-
Measure the fluorescence intensity using an appropriate instrument (Ex/Em ≈ 549/575 nm).
-
A decrease in fluorescence intensity in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.
References
- 1. Trimetazidine - Wikipedia [en.wikipedia.org]
- 2. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual effect of amiodarone on mitochondrial respiration. Initial protonophoric uncoupling effect followed by inhibition of the respiratory chain at the levels of complex I and complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of CPT I to malonyl-CoA in trained and untrained human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction and apoptosis underlie the hepatotoxicity of perhexiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powerful cyclosporin inhibition of calcium-induced permeability transition in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration dependent mitochondrial effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypotonic Swelling Method for the Isolation of Pure Mitochondria From Primary Human Skeletal Myoblasts for Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. abcam.com [abcam.com]
- 16. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. media.cellsignal.com [media.cellsignal.com]
A Tale of Two PTPs: A Comparative Analysis of S-15176 and Protein Tyrosine Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, precision in terminology is paramount. A potential point of confusion lies in the acronym "PTP." While it commonly refers to Protein Tyrosine Phosphatases, a critical class of signaling enzymes, it is also used for the mitochondrial Permeability Transition Pore, a key regulator of cell death. This guide clarifies this distinction, offering a comparative analysis of S-15176, an inhibitor of the mitochondrial Permeability Transition Pore (mPTP), and a selection of prominent Protein Tyrosine Phosphatase (PTP) inhibitors.
This publication will first delve into the characteristics of this compound and other modulators of the mPTP. Subsequently, it will provide a detailed comparison of inhibitors targeting specific Protein Tyrosine Phosphatases, namely PTP1B, SHP2, and CD45, which are extensively studied for their therapeutic potential in various diseases.
Part 1: Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
The mitochondrial permeability transition pore is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening can lead to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors, ultimately causing cell death.[1] Inhibitors of the mPTP are being investigated for their cytoprotective effects in conditions like ischemia-reperfusion injury.[1]
Comparative Analysis of mPTP Inhibitors
This compound is a novel anti-ischemic agent that has been shown to inhibit the opening of the mPTP.[] Its mechanism of action involves binding to the inner mitochondrial membrane, thereby preventing the deleterious effects of ischemia-reperfusion.[] This section compares this compound with other well-known mPTP inhibitors.
| Inhibitor | Target/Mechanism of Action | IC50/EC50 | Key Features |
| This compound | Inhibits mPTP opening, binds to the inner mitochondrial membrane.[] | 45.7 µM (for mitochondrial swelling induced by tert-butylhydroperoxide)[3] | Also exhibits antioxidant properties, though this is not essential for its mPTP inhibitory effect.[] |
| Cyclosporin (B1163) A (CsA) | Binds to cyclophilin D (CypD), a key regulator of the mPTP, inhibiting its peptidyl-prolyl cis-trans isomerase activity.[4][5][6] | Potent inhibitor, though specific IC50 can vary depending on the assay conditions. | Immunosuppressive effects due to calcineurin inhibition are a major off-target effect.[4] |
| Sanglifehrin A (SfA) | Binds to cyclophilin D at a different site than CsA.[4] | Potent inhibitor of mPTP.[4] | Does not inhibit calcineurin activity, making it a more specific tool for studying the mPTP.[4] |
| NIM-811 | A non-immunosuppressive cyclosporin derivative that inhibits the mPTP.[7][8][9][10] | IC50 of 0.66 μM for reducing HCV RNA in replicon cells.[7] | Orally bioavailable dual inhibitor of mitochondrial permeability transition and cyclophilin.[7] |
| Bongkrekic Acid | A potent inhibitory ligand of the mitochondrial adenine (B156593) nucleotide translocase (ANT), a component of the mPTP.[11][12][13][14] | Highly specific inhibitor of the mPTP.[15] | |
| JW-47 | A mitochondrially targeted CsA derivative.[16][17][18] | More potent than CsA in increasing the calcium retention capacity of isolated mitochondria.[16] | Designed for selective inhibition of CypD with reduced cellular toxicity compared to CsA.[17][18] |
Experimental Protocols for mPTP Inhibition Assays
1. Mitochondrial Swelling Assay
This assay spectrophotometrically measures the change in absorbance of a mitochondrial suspension, which is indicative of mitochondrial swelling due to mPTP opening.
-
Principle: Isolated mitochondria are suspended in a buffer, and an inducing agent (e.g., Ca2+, phosphate (B84403), or an oxidative stressor) is added to trigger mPTP opening. The resulting influx of water causes the mitochondria to swell, leading to a decrease in light scattering, which is measured as a decrease in absorbance at 540 nm.
-
Protocol Outline:
-
Isolate mitochondria from a relevant tissue or cell line.
-
Resuspend the mitochondrial pellet in a swelling buffer.
-
Add the mitochondrial suspension to a cuvette in a spectrophotometer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate mPTP opening by adding an inducing agent.
-
Monitor the change in absorbance at 540 nm over time.
-
2. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes fluorescent probes that accumulate in the mitochondria in a membrane potential-dependent manner.
-
Principle: Cationic fluorescent dyes, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1, are used.[19][20][21] In healthy mitochondria with a high ΔΨm, these dyes accumulate and emit a strong fluorescent signal. Upon mPTP opening and subsequent dissipation of ΔΨm, the dyes are released, leading to a decrease in fluorescence intensity.
-
Protocol Outline using TMRM:
-
Culture cells in a suitable plate for microscopy or a microplate reader.
-
Treat the cells with the test inhibitor.
-
Load the cells with TMRM dye.
-
Induce mPTP opening with a relevant stimulus.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.[21][22]
-
Caption: Experimental workflow for assessing mPTP inhibitors.
Part 2: Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein Tyrosine Phosphatases are a large family of enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. They are crucial regulators of signal transduction pathways and are implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[23] The development of selective PTP inhibitors is a major focus of drug discovery.
Comparative Analysis of PTP Inhibitors
This section provides a comparative overview of inhibitors for three well-studied PTPs: PTP1B, SHP2, and CD45.
PTP1B Inhibitors
PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[3][24][25][26]
| Inhibitor | Type | Ki/IC50 | Selectivity |
| Trodusquemine (MSI-1436) | Allosteric | IC50 in the low micromolar range | Selective for PTP1B.[3] |
| KQ-791 | Small molecule | In clinical trials, specific values not publicly available.[3] | |
| IONIS-PTP1BRx | Antisense oligonucleotide | Reduces PTP1B expression. | Highly specific for PTP1B mRNA.[3] |
SHP2 Inhibitors
SHP2 is a non-receptor PTP that plays a critical role in the RAS-MAPK signaling pathway and is a target for cancer therapy.[27]
| Inhibitor | Type | IC50 | Selectivity |
| SHP099 | Allosteric | 71 nM[] | Highly selective for SHP2 over other PTPs.[] |
| TNO-155 (Batoprotafib) | Allosteric | 11 nM[28] | Selective for SHP2.[] |
| RMC-4630 | Allosteric | In clinical trials, specific values not publicly available. | Selective for SHP2. |
| JAB-3068 (Sitneprotafib) | Allosteric | 1.9 nM[28] | Potent and selective SHP2 inhibitor.[28] |
CD45 Inhibitors
CD45 is a receptor-like PTP expressed on hematopoietic cells and is a critical regulator of T-cell and B-cell signaling, making it a target for autoimmune diseases and organ transplant rejection.[29][30][31][32][33]
| Inhibitor | Type | IC50 | Selectivity |
| RWJ-60475 | Small molecule | Low micromolar range | Selective for CD45.[30] |
| 9,10-phenanthrenediones | Small molecule | Varies with modification | Can be modified to affect selectivity for CD45 over PTP1B.[29][33] |
Experimental Protocols for PTP Inhibition Assays
Biochemical PTP Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of a purified PTP.
-
Principle: A phosphorylated substrate, which is often a synthetic peptide or a small molecule that becomes fluorescent or colored upon dephosphorylation, is incubated with the PTP enzyme in the presence and absence of the test inhibitor. The rate of product formation is measured, and the inhibitory activity is determined.[23][34][35]
-
Protocol Outline: [34][36][37]
-
Prepare a reaction buffer containing a suitable pH and reducing agent (e.g., DTT).
-
Add the purified PTP enzyme to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP).
-
Incubate the reaction at a controlled temperature.
-
Measure the product formation using a spectrophotometer or a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: PTP signaling and inhibition.
References
- 1. What are Mitocliondrial permeability transition pore inhibitors and how do they work? [synapse.patsnap.com]
- 3. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mitochondrial transition pore inhibitor N-methyl-4-isoleucine cyclosporin is a new therapeutic option in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tribioscience.com [tribioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bongkrek acid - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 20. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. medchemexpress.com [medchemexpress.com]
- 29. Potent reversible inhibitors of the protein tyrosine phosphatase CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scbt.com [scbt.com]
- 31. What are CD45 inhibitors and how do they work? [synapse.patsnap.com]
- 32. CD45 protein-tyrosine phosphatase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. benchchem.com [benchchem.com]
- 37. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
S-15176: A Potent Inhibitor of Cyclosporin A-Insensitive Mitochondrial Permeability Transition Pore Opening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of S-15176 in inhibiting the opening of the mitochondrial permeability transition pore (PTP) through a cyclosporin (B1163) A (CsA)-insensitive mechanism. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating this compound as a potential therapeutic agent.
The mitochondrial permeability transition pore (PTP) is a non-selective channel in the inner mitochondrial membrane. Its prolonged opening can lead to mitochondrial swelling, dissipation of the membrane potential, and the release of pro-apoptotic factors, ultimately causing cell death. While the immunosuppressive drug Cyclosporin A (CsA) is a well-known inhibitor of the PTP, it is not effective against all forms of PTP opening. This has led to the classification of PTP opening as either CsA-sensitive or CsA-insensitive.
This compound has emerged as a noteworthy compound due to its ability to inhibit PTP opening through a mechanism that is independent of its antioxidant properties.[1] Crucially, studies have demonstrated that this compound is effective in suppressing the CsA-insensitive PTP opening, positioning it as a more universal inhibitor compared to CsA.[2]
Comparative Efficacy of PTP Inhibitors
The following table summarizes the efficacy of this compound and other relevant compounds in inhibiting PTP opening, with a focus on CsA-insensitive models.
| Compound | Target/Mechanism of PTP Inhibition | Efficacy in CsA-Sensitive PTP | Efficacy in CsA-Insensitive PTP | Supporting Evidence |
| This compound | Binds to the inner mitochondrial membrane; mechanism is independent of cyclophilin D (CypD) inhibition.[1] | Effective | Effective . Suppresses silver ion (Ag+)-induced PTP opening.[2] | [1][2] |
| Cyclosporin A (CsA) | Inhibits the peptidyl-prolyl cis-trans isomerase activity of cyclophilin D (CypD), a key regulator of the PTP. | Effective | Ineffective . Does not suppress silver ion (Ag+)-induced PTP opening. | [2] |
| Sanglifehrin A (SfA) | Binds to cyclophilin D (CypD) at a different site than CsA, inhibiting its activity. | Potent Inhibitor | Limited direct data in Ag+-induced model. Acts on CypD, suggesting potential insensitivity in truly CypD-independent PTP opening. | |
| Reduced Glutathione (GSH) | A sulfhydryl reagent that can prevent the modification of thiol groups on mitochondrial proteins. | Not a direct PTP inhibitor, but can prevent opening induced by oxidative stress. | Effective . Completely inhibits silver ion (Ag+)-induced PTP opening. |
Experimental Protocols
Induction and Measurement of CsA-Insensitive PTP Opening using Silver Ions (Ag+)
This protocol describes a method for inducing CsA-insensitive PTP opening in isolated mitochondria using silver ions and measuring the resulting mitochondrial swelling.
1. Isolation of Mitochondria:
-
Isolate mitochondria from rat liver using differential centrifugation. The final mitochondrial pellet should be resuspended in an appropriate buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4).
2. Mitochondrial Swelling Assay:
-
Mitochondrial swelling is measured spectrophotometrically as a decrease in absorbance at 540 nm.
-
Resuspend isolated mitochondria (0.5 mg/mL) in a swelling buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 5 mM succinate, pH 7.4).
-
Add the test compounds (e.g., this compound, CsA) at the desired concentrations and incubate for a short period (e.g., 2 minutes) at 25°C.
-
Initiate PTP opening by adding a solution of silver nitrate (B79036) (AgNO3) to a final concentration of 10-50 µM.
-
Monitor the change in absorbance at 540 nm over time (e.g., 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.
3. Data Analysis:
-
The rate of swelling can be calculated from the linear portion of the absorbance curve.
-
The extent of inhibition by a compound is determined by comparing the rate of swelling in the presence of the compound to the rate in its absence.
Visualizing the Pathways
To better understand the mechanisms of PTP opening and the action of different inhibitors, the following diagrams illustrate the signaling pathways and the experimental workflow.
Caption: Signaling pathways of CsA-sensitive vs. CsA-insensitive PTP opening.
Caption: Experimental workflow for assessing PTP inhibitor efficacy.
References
- 1. On the opening of an insensitive cyclosporin A non-specific pore by phenylarsine plus mersalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its methylated derivative suppress the CsA-insensitive mitochondrial permeability transition and subsequent cytochrome c release induced by silver ion, and show weak protonophoric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of S-15176: A Comparative Guide to its Anti-Ischemic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the anti-ischemic effects of S-15176, a novel trimetazidine (B612337) derivative. While a direct meta-analysis of this compound is not yet available in published literature, this document synthesizes available preclinical data on its efficacy and mechanism of action. To offer a relevant clinical context, this guide also presents a comparison with the well-established anti-ischemic agent, trimetazidine, based on existing meta-analyses of its clinical trials.
Mechanism of Action: A Focus on Mitochondrial Protection
This compound exerts its anti-ischemic effects primarily by targeting mitochondria, the cellular powerhouses critical for cell survival, especially under ischemic conditions. Its multifaceted mechanism involves the modulation of several key mitochondrial processes:
-
Inhibition of the Mitochondrial Permeability Transition Pore (PTP): this compound has been shown to inhibit the opening of the PTP, a critical event in ischemia-reperfusion injury that leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, cell death.[1]
-
Inhibition of Carnitine Palmitoyltransferase-1 (CPT-1): By inhibiting CPT-1, this compound shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation. This metabolic switch is a key strategy for protecting the ischemic myocardium.
-
Modulation of the Electron Transport Chain: Evidence suggests that this compound can inhibit complex III of the mitochondrial respiratory chain.[2] This action may contribute to the reduction of oxidative stress during reperfusion.
-
ATP Synthase Activity Modulation: this compound has been observed to influence the activity of ATP synthase, a key enzyme in cellular energy production.[3]
-
Protonophoric Activity: The compound also exhibits weak protonophoric activity, which may play a role in its protective effects.[4]
The following diagram illustrates the proposed signaling pathway for the anti-ischemic effects of this compound.
References
- 1. Efficacy and tolerability of trimetazidine in stable angina: a meta-analysis of randomized, double-blind, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of trimetazidine on stable angina pectoris: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound reduces the hepatic injury in rats subjected to experimental ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of liver normothermic ischemia--reperfusion injury by preservation of mitochondrial functions with this compound, a potent trimetazidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
